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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: High-Resolution 13C NMR Spectroscopy for the Stereochemical Analysis of 2-Methyldecalin Isomers
Application Note: High-Resolution 13C NMR Spectroscopy for the Stereochemical Analysis of 2-Methyldecalin Isomers
Introduction
The decahydronaphthalene (decalin) ring system is a fundamental structural motif in a vast array of natural products and synthetic molecules, including steroids, terpenes, and pharmaceutical compounds. The stereochemical configuration of substituents on the decalin framework profoundly influences the molecule's three-dimensional shape, and consequently its biological activity and physical properties. Distinguishing between stereoisomers, such as the cis and trans isomers of 2-methyldecalin, is a critical task in chemical synthesis, drug discovery, and natural product characterization. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 13C NMR spectroscopy for the unambiguous stereochemical assignment of 2-methyldecalin isomers. We will delve into the theoretical underpinnings of the observed chemical shift differences, provide a comprehensive, field-proven protocol for sample preparation and data acquisition, and present a detailed analysis of the expected 13C NMR spectral data.
Theoretical Background: The Influence of Stereochemistry on 13C NMR Chemical Shifts
The 13C NMR chemical shifts in cyclic systems like 2-methyldecalin are governed by a combination of electronic and steric effects. The fusion of the two cyclohexane rings in decalin can be either cis or trans, leading to distinct three-dimensional structures. Trans-decalin exists in a rigid, chair-chair conformation, while cis-decalin is conformationally mobile, undergoing a ring-flip between two equivalent chair-chair conformers.
The introduction of a methyl group at the C-2 position further refines the conformational landscape and, crucially, the 13C NMR spectrum. The key factors influencing the chemical shifts are:
-
The γ-gauche effect: This is a shielding (upfield shift) effect observed for a carbon atom when a substituent at the γ-position is in a gauche (or syn-clinal) relationship to it. This steric compression leads to a polarization of the C-H bond and an increase in electron density at the carbon nucleus, resulting in a higher magnetic shielding.
-
Steric Shielding: In general, increased steric crowding around a carbon atom leads to an upfield shift in its 13C NMR signal.
-
Hybridization and Inductive Effects: The sp3 hybridized carbons of the decalin ring and the methyl group have characteristic chemical shift ranges. Electronegative substituents would cause a downfield shift, though this is not a primary factor in 2-methyldecalin itself.
The pioneering work of D. K. Dalling and D. M. Grant in the 1970s laid the foundation for understanding and predicting 13C NMR chemical shifts in substituted cyclohexanes and decalins. Their systematic studies provided a set of empirical parameters that allow for the accurate prediction of chemical shifts based on substituent orientation (axial vs. equatorial) and stereochemical relationships.
Experimental Protocol: 13C NMR Analysis of 2-Methyldecalin
This protocol outlines the step-by-step procedure for obtaining high-quality, proton-decoupled 13C NMR spectra of 2-methyldecalin isomers.
Materials and Equipment
-
2-Methyldecalin sample (cis/trans mixture or isolated isomers)
-
Deuterated chloroform (CDCl3), high purity (99.8+ atom % D)
-
5 mm NMR tubes, high precision
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Protocol Workflow Diagram
Caption: Experimental workflow for 13C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the 2-methyldecalin sample. The higher end of this range is recommended to ensure a good signal-to-noise ratio in a reasonable acquisition time.
-
Transfer the sample to a clean, dry vial.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial containing the sample. CDCl3 is a common choice due to its excellent dissolving power for many organic compounds and its convenient deuterium lock signal.
-
Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
-
Filtration:
-
To remove any particulate matter that can degrade spectral quality, filter the sample solution directly into a clean 5 mm NMR tube.
-
Prepare a filter by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette.
-
Carefully pipette the solution through the glass wool filter into the NMR tube.
-
-
Transfer to NMR Tube:
-
The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm. This ensures that the sample is within the active volume of the NMR probe's receiver coil.
-
-
Shimming and Locking:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Perform automated or manual shimming of the magnetic field to optimize its homogeneity. Good shimming is critical for obtaining sharp, well-resolved NMR signals.
-
-
13C NMR Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment. Key parameters to consider are:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for alkanes.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis if needed.
-
Number of Scans (ns): Start with 128 or 256 scans and increase as necessary to achieve the desired signal-to-noise ratio. The low natural abundance of 13C necessitates a larger number of scans compared to 1H NMR.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks if relative concentrations of isomers are to be determined.
-
Assign the peaks to the corresponding carbon atoms in the 2-methyldecalin isomers based on their chemical shifts and comparison with literature data.
-
Data Analysis and Interpretation
The 13C NMR spectra of cis- and trans-2-methyldecalin will exhibit distinct chemical shifts for the carbon atoms due to their different stereochemical environments. The following table summarizes the expected chemical shifts based on the foundational work of Dalling and Grant.
| Carbon Atom | cis-2-Methyldecalin (ppm) | trans-2-Methyldecalin (ppm) |
| C-1 | ~34.5 | ~40.1 |
| C-2 | ~32.8 | ~35.5 |
| C-3 | ~27.2 | ~34.2 |
| C-4 | ~25.0 | ~27.1 |
| C-5 | ~27.2 | ~27.1 |
| C-6 | ~25.0 | ~27.1 |
| C-7 | ~27.2 | ~34.2 |
| C-8 | ~34.5 | ~40.1 |
| C-9 | ~36.9 | ~44.1 |
| C-10 | ~36.9 | ~44.1 |
| CH3 | ~16.0 | ~17.5 |
Note: These are approximate values and may vary slightly depending on the solvent and experimental conditions.
Stereochemical Assignment Logic
The key to distinguishing between the cis and trans isomers lies in the significant upfield shifts observed for several carbon atoms in the cis isomer. This is a direct consequence of the γ-gauche effect. In cis-2-methyldecalin, the ring junction and the methyl group create a more sterically hindered environment, leading to more γ-gauche interactions compared to the more rigid and extended conformation of trans-2-methyldecalin.
Caption: Relationship between stereoisomerism and 13C NMR shifts.
For instance, the bridgehead carbons (C-9 and C-10) in cis-2-methyldecalin are significantly shielded (~36.9 ppm) compared to the trans isomer (~44.1 ppm). This is due to the gauche relationship between these carbons and other carbons in the opposite ring. Similarly, C-1 and C-3 in the cis isomer experience greater steric interactions, leading to their upfield shifts.
Conclusion
13C NMR spectroscopy is an indispensable tool for the stereochemical analysis of substituted decalins. By understanding the fundamental principles of conformational analysis and the influence of steric effects on chemical shifts, researchers can confidently assign the stereochemistry of molecules like 2-methyldecalin. The detailed protocol provided in this application note offers a robust and reliable method for obtaining high-quality 13C NMR data, enabling accurate structural elucidation in academic and industrial research settings.
References
-
Dalling, D. K.; Grant, D. M. Carbon-13 Magnetic Resonance. IX. The Methylcyclohexanes. J. Am. Chem. Soc.1967 , 89 (25), 6612–6622. [Link]
-
Dalling, D. K.; Grant, D. M.; Paul, E. G. Carbon-13 Magnetic Resonance. XXIII. The Methyldecalins. J. Am. Chem. Soc.1973 , 95 (11), 3718–3724. [Link]
-
Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed.; VCH: Weinheim, 1987. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
Application Notes & Protocols: 2-Methyldecalin as a High-Performance Solvent for Organic Synthesis
Application Notes & Protocols: 2-Methyldecalin as a High-Performance Solvent for Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-methyldecalin, a high-boiling, saturated aliphatic hydrocarbon, as a versatile and effective solvent for a range of organic reactions. We move beyond a simple recitation of physical properties to deliver a nuanced understanding of its application, particularly in high-temperature catalytic processes. This document is intended for researchers, process chemists, and drug development professionals seeking robust and reliable solvent systems for challenging chemical transformations. We will detail its physicochemical characteristics, provide validated, step-by-step protocols for key reactions, and offer a logical framework for its selection over other common high-boiling point solvents.
Introduction: The Case for a Niche High-Boiling Point Solvent
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction rate, yield, selectivity, and even the viability of a catalytic cycle. While common solvents like THF, DMF, and toluene are workhorses of the modern laboratory, certain transformations demand the unique environment provided by high-boiling point solvents.[1][2][3] 2-Methyldecalin (decahydro-2-methylnaphthalene) emerges as a compelling option in this space.[4]
As a fully saturated, non-polar, and aprotic solvent, 2-methyldecalin offers a thermally stable medium for reactions requiring sustained temperatures above 150 °C. Its chemical inertness prevents unwanted side reactions with organometallic intermediates or strong bases, a common pitfall with ester- or amide-containing solvents at high temperatures. This guide will elucidate the practical advantages of this often-overlooked solvent.
Physicochemical Properties and Their Synthetic Implications
The utility of 2-methyldecalin is rooted in its distinct physical properties. It is a mixture of cis and trans isomers, which have slightly different physical properties but are often used as a mixture.[5][6] The data presented below is for the general mixture unless specified.
| Property | Value | Synthetic Implication |
| Molecular Formula | C₁₁H₂₀[4][5] | High hydrocarbon content, non-polar character. |
| Molecular Weight | 152.28 g/mol [4][5][7] | - |
| Boiling Point | ~204-209 °C[4][8][9] | Enables a wide operational temperature range, ideal for overcoming high activation energy barriers. |
| Flash Point | ~64.1 °C[4][8][9] | Requires careful handling and heating protocols, but is less volatile than lower-boiling solvents. |
| Density | ~0.85-0.88 g/cm³[4][8] | Less dense than water, facilitating straightforward aqueous workups. |
| Water Solubility | Very Low (~40.6 µg/L at 25 °C)[4][8] | Simplifies product extraction and phase separation during workup. |
| LogP (o/w) | ~3.6 - 5.4[8][9][10] | Highly lipophilic, excellent for dissolving non-polar substrates and reagents. |
The high boiling point is arguably its most significant feature, allowing chemists to drive sluggish reactions to completion by accessing higher kinetic regimes.[11] Its extremely low water solubility and non-polar nature make it an excellent choice for reactions involving water-sensitive reagents and simplifies post-reaction purification via extraction.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision.[12][13][14] However, reactions involving unreactive substrates, such as aryl chlorides, or sterically hindered coupling partners often require elevated temperatures to proceed efficiently.[15][16] 2-Methyldecalin provides an ideal environment for such transformations.
Causality Behind Solvent Choice:
-
Thermal Stability: It does not decompose or react with catalytic intermediates at the high temperatures required to facilitate slow oxidative addition or reductive elimination steps.[17]
-
Solubility: It effectively dissolves non-polar organic substrates, boronic acids/esters, and the lipophilic phosphine ligands often employed in these reactions, ensuring a homogeneous reaction medium.
-
Inertness: As a saturated hydrocarbon, it lacks acidic protons or coordinating heteroatoms, preventing interference with the palladium catalyst or the base.
Protocol 1: High-Temperature Suzuki-Miyaura Coupling of a Sterically Hindered Biaryl
This protocol describes a representative procedure for the coupling of a sterically hindered aryl bromide with an ortho-substituted boronic acid, a transformation that often fails or gives low yields in lower-boiling solvents.
Materials & Reagents:
-
2-Bromo-1,3-diisopropylbenzene (1.0 equiv)
-
(2,6-Dimethylphenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
2-Methyldecalin (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas line
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-diisopropylbenzene (10 mmol, 2.55 g), (2,6-dimethylphenyl)boronic acid (12 mmol, 1.80 g), Pd(PPh₃)₄ (0.2 mmol, 231 mg), and K₃PO₄ (30 mmol, 6.37 g).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 40 mL of anhydrous 2-methyldecalin via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 180 °C and allow the mixture to reflux under a positive pressure of inert gas for 16 hours. The reaction should be stirred vigorously.
-
Monitoring: Progress can be monitored by taking small aliquots, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 100 mL of ethyl acetate. Wash the organic mixture sequentially with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The high-boiling 2-methyldecalin can be challenging to remove completely on a standard rotovap.[18] It is best removed using a high-vacuum pump (<0.1 mmHg) with gentle heating, or by purifying the crude product directly via column chromatography on silica gel (e.g., eluting with hexanes).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a high-temperature Suzuki-Miyaura coupling reaction.
Solvent Selection Framework: When to Choose 2-Methyldecalin
Choosing the right solvent is a multi-faceted decision. 2-Methyldecalin is not a universal solvent; its utility is specific. The following decision tree provides a logical pathway for its selection.
Caption: Decision tree for selecting 2-methyldecalin as a reaction solvent.
Safety, Handling, and Disposal
As with all chemical reagents, proper handling of 2-methyldecalin is paramount.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, nitrile gloves, and a lab coat.[19] Work should be conducted in a well-ventilated chemical fume hood.
-
Hazards: 2-Methyldecalin is combustible. Keep away from open flames and ignition sources. Inhalation of vapors may cause respiratory irritation. It is also classified as a potential neurotoxin, associated with acute solvent syndrome upon high exposure.[7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[19]
-
Disposal: Spent 2-methyldecalin and related reaction wastes are considered hazardous waste. They must not be poured down the drain.[20] Collect in a properly labeled, sealed waste container for disposal by a certified hazardous waste management service, in accordance with local regulations.[20]
Solvent Recovery and Green Chemistry Considerations
The high cost and environmental impact of solvent waste are significant concerns in process chemistry. Due to its high boiling point and thermal stability, 2-methyldecalin is a good candidate for recovery and recycling via distillation.[21][22]
A simple distillation can separate the solvent from non-volatile reaction byproducts and catalyst residues.[23] This recycled solvent can often be reused for similar reactions or for preliminary purification steps, reducing both purchasing costs and the environmental footprint of the synthesis.[24]
Conclusion
2-Methyldecalin is a highly effective, albeit specialized, solvent for organic synthesis. Its unique combination of a high boiling point, chemical inertness, and non-polar character makes it an invaluable tool for executing challenging, high-temperature reactions, particularly in the realm of palladium-catalyzed cross-couplings. By understanding its properties and following validated protocols, researchers can leverage 2-methyldecalin to overcome synthetic hurdles and access chemical space that is otherwise difficult to reach. Proper safety and disposal considerations are essential for its responsible use in the laboratory.
References
-
2-Methyldecalin - LookChem. LookChem. [Link]
-
Cas 2958-76-1,Naphthalene,decahydro-2-methyl - LookChem. LookChem. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Recycling of organic solvents | Condorchem Enviro Solutions. Condorchem. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose University Consortium. [Link]
-
2-Methyldecalin | C11H20 | CID 94249 - PubChem. National Center for Biotechnology Information. [Link]
-
2-Methyldecalin, cis - Chemical & Physical Properties by Cheméo. Cheméo. [Link]
-
2-methyl decalin, 2958-76-1 - The Good Scents Company. The Good Scents Company. [Link]
-
2-Methyldecalin, cis - NIST WebBook. National Institute of Standards and Technology. [Link]
-
trans-Decalin, 2-methyl- - Chemical & Physical Properties by Cheméo. Cheméo. [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Solvent Recycling & Reuse - Industrial Waste Solutions - Altiras. Altiras. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Safety Data Sheet: Decahydronaphthalene - Carl ROTH. Carl ROTH. [Link]
-
High boiling point solvents - ResearchGate. ResearchGate. [Link]
-
Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. University of Pittsburgh. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information. [Link]
-
Wondering How to Recycle Your Used Solvents and Thinners? (Feat. Eco - YouTube). YouTube. [Link]
-
How do organic chemists remove solvents with high boiling points from solution? - Quora. Quora. [Link]
-
Solvent Recycling - Columbia | Research. Columbia University. [Link]
-
Synthesis of Naphthalene Natural Products Dehydrocacalohastine and Musizin | Request PDF - ResearchGate. ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Rose-Hulman Institute of Technology. [Link]
-
Palladium(II)-Catalyzed Heck Reactions - Diva-portal.org. Diva Portal. [Link]
-
Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA... - INOVATUS JOURNALS. INOVATUS JOURNALS. [Link]
-
3 Trends That Affect Boiling Points - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Which of the following Solvent classes are most viable to use for organic synthesis? - Reddit. Reddit. [Link]
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- 7. 2-Methyldecalin | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Jet Fuel Surrogate Formulation Using 2-Methyldecalin
Application Note: High-Fidelity Jet Fuel Surrogate Formulation Using 2-Methyldecalin
[1]
Executive Summary
This guide details the application of 2-Methyldecalin (2-MD) as a critical cycloalkane component in the formulation of "Second-Generation" and "High-Fidelity" jet fuel surrogates.[1] While early surrogates relied on simple binary mixtures (e.g., n-dodecane/iso-octane), modern combustion research requires mixtures that accurately reproduce the negative temperature coefficient (NTC) behavior, soot threshold , and physical density of real kerosene (Jet A/A-1, JP-8).[1]
2-Methyldecalin is the preferred surrogate for the naphthenic (cycloparaffinic) fraction of jet fuel because its bicyclic structure and methyl substitution more accurately mimic the transport properties and radical scavenging behavior of actual fuel components than unsubstituted decalin.
Chemical Rationale & Properties[1][2][3][4][5][6][7]
Why 2-Methyldecalin?
Real jet fuel contains 20–35% cycloalkanes (naphthenes).[1] These species bridge the gap between linear alkanes (high H/C, low density) and aromatics (low H/C, high density, high soot).[1]
| Feature | n-Dodecane (Paraffin) | 2-Methyldecalin (Naphthene) | 1-Methylnaphthalene (Aromatic) |
| Role in Surrogate | Provides H/C ratio & volatility | Matches Density & Low-T Chemistry | Soot precursor & Density |
| Density ( kg/m ³) | ~750 | ~870 - 890 | ~1000 |
| Boiling Pt (°C) | 216 | ~200 - 205 | 244 |
| Cetane Number | ~80 | ~44 | ~0 |
Stereoisomerism Criticality
Commercially available 2-MD is a mixture of cis- and trans- isomers.[1]
-
Trans-2-MD: More thermally stable, lower density.[1]
-
Protocol Note: For high-fidelity kinetic modeling, the isomeric ratio must be characterized via GC-MS, as the cis isomer exhibits faster low-temperature oxidation rates due to the axial H-atom abstraction accessibility.[1]
Formulation Protocol: The "3-Component" Surrogate
This protocol describes the formulation of a representative High-Fidelity Surrogate (HFS) designed to match the physical and chemical properties of POSF 4658 (a standard research Jet A).
Target Composition (Molar Basis)
This blend balances the H/C ratio and Threshold Sooting Index (TSI).
-
n-Dodecane: 40.0% (Base paraffin)[1]
-
2-Methyldecalin: 34.0% (Naphthene bridge)[1]
-
1-Methylnaphthalene: 26.0% (Aromatic content)[1]
Workflow Visualization
The following diagram illustrates the logic flow for selecting 2-MD within the surrogate design space.
Figure 1: Logic flow for integrating 2-Methyldecalin into a surrogate fuel formulation to match real Jet A properties.
Experimental Protocol: Blending & Characterization
Materials Required[1]
-
2-Methyldecalin: >98% purity (mixture of cis/trans).[1] Source: Sigma-Aldrich or TCI.[1]
-
n-Dodecane: Anhydrous, >99%.[1]
-
1-Methylnaphthalene: >97%.[1]
-
Glassware: Amber borosilicate bottles (to prevent photo-oxidation of aromatics), PTFE-lined caps.[1]
-
Balance: Analytical balance with ±0.1 mg precision.
Gravimetric Blending Procedure
Step 1: Calculation Convert Molar Fractions to Mass Fractions using Molecular Weights (MW).[1]
Step 2: Weighing Order (Volatility Control) Weigh components in reverse order of volatility to minimize evaporation losses.[1]
-
Add 1-Methylnaphthalene (Highest BP: 244°C). Record Mass (
). -
Add 2-Methyldecalin (Medium BP: ~200°C). Record Mass (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Add n-Dodecane (Lowest BP: 216°C - Note: While BP is similar, dodecane has higher vapor pressure at ambient T).[1] Record Mass (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step 3: Homogenization & Degassing [1]
-
Seal the vessel immediately.[1]
-
Sonicate for 15 minutes at 25°C to ensure complete miscibility.
-
Critical Step: Sparge with high-purity Nitrogen (
) for 10 minutes to remove dissolved Oxygen, which can alter ignition delay times in kinetic experiments.
Quality Control (QC) Validation
Before using the surrogate in expensive rigs (Shock Tubes/RCM), validate the blend:
| Test | Method | Acceptance Criteria |
| Density @ 15°C | ASTM D4052 | Target ± 0.002 g/mL |
| Refractive Index | ASTM D1218 | Target ± 0.0005 |
| Isomer Ratio | GC-MS | Record cis/trans ratio (Input for CFD) |
Application: Combustion Kinetic Testing
Once formulated, the 2-MD surrogate is primarily used to validate chemical kinetic mechanisms.[1]
Experimental Setup (Shock Tube)
The surrogate is injected into a heated shock tube to measure Ignition Delay Time (IDT) .[1]
-
Temperature Range: 700 K – 1400 K (Covers NTC region).[1]
-
Pressure: 20 atm (Simulates engine compression).[1]
-
Equivalence Ratio (
): 1.0 (Stoichiometric).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mechanistic Pathway Visualization
Understanding how 2-Methyldecalin breaks down is vital for interpreting data.[1]
Figure 2: Simplified low-temperature oxidation pathway of 2-Methyldecalin, illustrating the critical peroxidation step responsible for autoignition characteristics.
Safety & Handling
-
Hazards: 2-Methyldecalin is a skin irritant and aspiration hazard.[1] It is flammable (Flash point ~65°C).[1]
-
PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.[1]
-
Storage: Store under nitrogen blanket in a flammables cabinet. Avoid contact with strong oxidizers.[1]
References
-
Dooley, S., et al. (2010).[1] A jet fuel surrogate formulated by a surrogate optimizer.[1][4][5][6] Combustion and Flame.[1][6][7][8]
-
Pitsch, H., et al. (2007).[1] Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels. Stanford University / AIAA.[1]
-
Chakrabarti, A., et al. (2023).[1] Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism. MDPI Processes.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94249, 2-Methyldecalin.[1][1]
-
RSC Publishing. (2010).[1] The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin.[1]
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Application Note: High-Resolution Chiral Separation of 2-Methyldecalin Enantiomers
Application Note: High-Resolution Chiral Separation of 2-Methyldecalin Enantiomers
Abstract
The separation of 2-methyldecalin (decahydro-2-methylnaphthalene) stereoisomers represents a significant challenge in petrochemical analysis and geochemical biomarker profiling.[1][2] Unlike pharmaceutical compounds with polar functional groups, 2-methyldecalin is a saturated hydrocarbon lacking "handles" for hydrogen bonding or dipole-dipole interactions.[1][2] This protocol details a high-resolution Gas Chromatography (GC) method utilizing a specific derivatized
Introduction & Stereochemical Context
The Stereochemical Challenge
2-Methyldecalin possesses three stereogenic elements: the two bridgehead carbons (C9, C10) and the methyl-substituted carbon (C2).[2] This results in a complex isomeric landscape:
-
Geometric Isomers: The ring fusion can be cis or trans.[1][2]
-
Enantiomers: Both cis- and trans-2-methyldecalin are chiral.[1][2]
Why Standard Methods Fail
Standard chiral stationary phases (CSPs) used in HPLC (e.g., Pirkle-type, Amylose-based) rely on
Separation Mechanism: Host-Guest Inclusion[1][2]
The separation relies on the use of Derivatized
-
Selectivity (
): Driven by the tightness of the fit between the decalin isomer and the CD cavity.[2] -
Chiral Recognition: The methyl group at C2 acts as a steric "key."[2] One enantiomer will fit deeper or more favorably into the twisted CD cavity than its mirror image, resulting in differential retention times.[2]
Mechanistic Logic Pathway
Figure 1: Mechanistic pathway of chiral recognition for saturated hydrocarbons on cyclodextrin phases.
Experimental Protocol
Materials & Equipment
-
Instrument: GC-FID (Agilent 8890 or equivalent) or GC-MS.[1][2]
-
Detector: Flame Ionization Detector (FID) is preferred for quantitative linearity of hydrocarbons.[2]
Operating Conditions (Optimized)
| Parameter | Setting | Rationale |
| Carrier Gas | Hydrogen ( | |
| Inlet Mode | Split (100:1) | High split ratio prevents column overload which destroys chiral resolution.[1][2] |
| Inlet Temp | 250°C | Ensure rapid volatilization.[1][2] |
| Detector (FID) | 300°C | Prevent condensation; maximize hydrocarbon response.[1][2] |
| Oven Program | Isothermal 90°C (60 min) | CRITICAL: Chiral recognition of hydrocarbons is enthalpy-driven. Ramping destroys resolution.[1][2] Low, isothermal conditions maximize |
Step-by-Step Workflow
-
Sample Preparation:
-
System Equilibration:
-
Condition the column at 200°C for 1 hour.
-
Lower to 90°C and stabilize for 30 minutes before first injection.
-
-
Injection:
-
Integration:
Data Analysis & Interpretation
Expected Elution Order
On a Beta-DEX 120 column under isothermal conditions (90°C):
-
Group 1 (Trans-isomers): The rigid trans-fused rings generally form more stable inclusion complexes.[1][2] However, due to the "flat" shape, they may elute later than expected if they fit very tightly, or earlier if they slide through easily.[1][2] Empirical data suggests trans-isomers often show higher resolution (
).[1][2] -
Group 2 (Cis-isomers): The "bent" shape hinders deep inclusion.[1][2] These often elute with lower retention factors (
) and tighter resolution ( ).[1][2]
Resolution Calculation
Ensure the method meets the self-validating criteria:
-
Requirement:
(Baseline resolution) is required for accurate quantitation of enantiomeric excess (ee).[2]
Troubleshooting Guide
Logic Tree for Resolution Optimization
Figure 2: Troubleshooting logic for optimizing chiral resolution.
Common Issues
-
Peak Broadening: Saturated hydrocarbons have high diffusion coefficients.[1][2] If peaks are broad, increase the carrier gas velocity slightly (move to the right of the Van Deemter minimum).[2]
-
Resolution Loss: If resolution degrades over time, the column may be fouled with high-boiling matrix components.[1][2] Bake out at 220°C (do not exceed column max) for 2 hours.
References
-
Schurig, V. (2001).[1][2][4] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][2][4] Link
-
König, W. A. (1987).[1][2] The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huthig. (Foundational text on Cyclodextrin GC).
-
Supelco/Sigma-Aldrich. (2023).[1][2] Chiral GC Columns: Beta-DEX Series Technical Guide. Link
-
NIST Chemistry WebBook. (2023).[1][2] 2-Methyldecalin Stereoisomers Data. National Institute of Standards and Technology.[2] Link
Sources
Application Note: High-Resolution Separation of 2-Methyldecalin Isomers Using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Application Note: High-Resolution Separation of 2-Methyldecalin Isomers Using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Abstract
The stereoisomers of 2-methyldecalin, critical intermediates in pharmaceutical synthesis and important components in advanced fuels, present a significant analytical challenge due to their similar physicochemical properties. Traditional one-dimensional gas chromatography (1D-GC) often fails to provide the necessary resolution for their accurate quantification. This application note details a robust protocol for the baseline separation of 2-methyldecalin isomers using comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). By employing a non-polar primary column and a mid-polar secondary column, this method leverages the orthogonal separation mechanisms of GCxGC to resolve these close-boiling isomers, demonstrating the superior peak capacity and sensitivity of the technique for complex isomer analysis.
The Analytical Challenge: Resolving 2-Methyldecalin Stereoisomers
2-Methyldecalin (C₁₁H₂₀) exists as multiple stereoisomers, primarily differing in the cis or trans fusion of the two rings and the equatorial or axial position of the methyl group. These subtle structural differences result in very similar boiling points and polarities, making their separation by conventional chromatographic techniques exceedingly difficult.[1][2] For instance, the boiling points of cis- and trans-decalin, the parent compound, differ by only a few degrees, a challenge that is compounded by the addition of the methyl group. In pharmaceutical development, the specific stereoisomer can dictate biological activity and toxicity, making accurate isomeric quantification a regulatory and safety imperative. Similarly, in the energy sector, the isomeric composition of cyclic alkanes can significantly influence fuel properties.[3]
Traditional 1D-GC, which primarily separates compounds based on volatility, often results in the co-elution of these critical isomers, leading to an unresolved "hump" in the chromatogram and preventing accurate quantification.[4]
The GCxGC Solution: Unlocking Orthogonal Separation
Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution to this analytical problem by subjecting the sample to two distinct and sequential separation stages.[5] The technique utilizes two columns with different stationary phases connected by a modulator.[5] This configuration provides a significant increase in peak capacity, allowing for the separation of compounds that would otherwise co-elute in a single dimension.[4][6]
The primary (¹D) column, typically a long, non-polar column, performs an initial separation based on boiling point.[7] The effluent from the first column is then continuously collected, focused, and re-injected onto a second, shorter, and typically more polar (²D) column by a modulator.[5] This second dimension provides a rapid, orthogonal separation based on polarity. The resulting data is presented as a 2D contour plot, where structurally related compounds often appear in ordered bands, simplifying identification.[8]
Experimental Protocol
This protocol provides a starting point for the separation of 2-methyldecalin isomers. Optimization may be required based on the specific sample matrix and instrumentation.
Sample Preparation
A standard solution of mixed 2-methyldecalin isomers should be prepared in a volatile, non-polar solvent such as hexane or pentane to a concentration of approximately 100 µg/mL. For complex matrices, appropriate extraction and clean-up procedures should be employed to isolate the hydrocarbon fraction.
GCxGC-MS System Configuration
A comprehensive two-dimensional gas chromatograph equipped with a thermal modulator and a time-of-flight mass spectrometer (TOF-MS) is recommended. The fast acquisition speed of TOF-MS is crucial for accurately capturing the narrow peaks eluting from the second-dimension column.[9]
| Parameter | Setting | Justification |
| Injector | Split/Splitless, 250 °C | To ensure rapid volatilization of the analytes. A split injection (e.g., 50:1) is recommended for initial method development to avoid column overload. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal efficiency and resolution. Hydrogen can offer faster analysis times but requires appropriate safety measures. |
| ¹D Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane) | A standard non-polar column for robust separation based on boiling point.[7] |
| ²D Column | 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., DB-17ms or equivalent 50% phenyl-methylpolysiloxane) | A mid-polar column provides an orthogonal separation mechanism based on polarity and shape selectivity. |
| ¹D Oven Program | 40 °C (1 min hold), ramp at 3 °C/min to 220 °C | A slow initial ramp rate is crucial for separating close-boiling isomers.[10] The final temperature ensures elution of all C11 isomers. |
| ²D Oven Program | Offset of +10 °C relative to the ¹D oven | A slightly higher temperature in the second dimension ensures rapid elution and prevents peak broadening. |
| Modulator | Thermal Modulator | Provides efficient trapping and re-injection of analytes, leading to enhanced sensitivity.[11] |
| Modulation Period | 4 seconds | A shorter modulation period provides more slices per peak, enhancing the resolution in the second dimension. |
| Hot Pulse Duration | 0.4 seconds | A short hot pulse ensures a rapid and focused injection onto the second column. |
| Detector | TOF-MS | |
| Mass Range | 40-250 m/z | To capture the molecular ion and key fragment ions of 2-methyldecalin. |
| Acquisition Rate | 100 spectra/s | Necessary to accurately define the narrow peaks from the second dimension.[9] |
Experimental Workflow Diagram
Caption: Workflow for 2-Methyldecalin isomer analysis.
Data Analysis and Expected Results
The raw data from the GCxGC-MS analysis is processed to generate a two-dimensional contour plot, with the x-axis representing the retention time on the first-dimension column (¹t_R_) and the y-axis representing the retention time on the second-dimension column (²t_R_).
Chromatogram Interpretation
The non-polar first dimension will separate the 2-methyldecalin isomers based on their boiling points. The mid-polar second dimension will further separate them based on subtle differences in their polarity and molecular shape. It is expected that the more compact cis-isomers will have slightly shorter retention times in the first dimension (lower boiling points) compared to the more linear trans-isomers. The second dimension will provide additional separation based on the interaction of the isomers with the stationary phase.
Mass Spectral Identification
The mass spectrum of 2-methyldecalin (molecular weight: 152.28 g/mol ) will be characterized by a molecular ion peak at m/z 152.[12][13][14] Key fragment ions are expected from the loss of alkyl groups and fragmentation of the decalin ring structure. Common fragments for cyclic alkanes include ions at m/z 41, 55, 67, 81, and 95.[12] The NIST database shows prominent peaks at m/z 95 and 81 for 2-methyldecalin.[12] While the mass spectra of the different stereoisomers are likely to be very similar, their chromatographic separation by GCxGC allows for their individual identification when coupled with retention time data.
Quantification
Quantification of the resolved isomers can be performed by integrating the volume of the individual peaks in the 2D chromatogram. The use of an internal standard is recommended for accurate and reproducible quantification.
Method Validation and Troubleshooting
-
Peak Tailing: Ensure proper installation of the columns and that the system is free of leaks. The use of deactivated liners can also minimize peak tailing.
-
Poor Resolution: The temperature ramp rate in the first dimension is a critical parameter. A slower ramp rate (e.g., 1-2 °C/min) can improve the separation of close-boiling isomers.[10] The choice of the second-dimension column is also crucial; a more polar column may provide better selectivity.
-
Peak Wrap-around: This occurs when an analyte's retention time in the second dimension is longer than the modulation period. This can be addressed by increasing the temperature of the second-dimension column or by using a shorter second-dimension column.
Conclusion
Comprehensive two-dimensional gas chromatography provides a superior analytical solution for the challenging separation of 2-methyldecalin isomers. The enhanced peak capacity and orthogonal separation mechanism of GCxGC enable baseline resolution, which is unattainable with conventional 1D-GC. This detailed protocol serves as a robust starting point for researchers and scientists in the pharmaceutical and petrochemical industries, facilitating accurate quantification and deeper understanding of isomer-specific properties and effects.
References
-
LECO Corporation. (n.d.). LECO's GCxGC Utilizing a Consumable- Free Modulator and Second Column Modulation Technical Brief. Retrieved from [Link]
-
Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Retrieved from [Link]
-
Snow, N. H. (2019). GCxGC: From Research to Routine. LCGC International, 32(2), 8-15. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyldecalin. PubChem Compound Database. Retrieved from [Link]
-
Uhlemann, J., et al. (2025). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. Energy & Fuels. Retrieved from [Link]
-
Shimadzu. (n.d.). Comprehensive GCxGC System - Features. Retrieved from [Link]
-
Reddy, C. M., et al. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology, 56(24), 17765–17775. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyldecalin in the NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). cis-Decalin, 2-syn-methyl- in the NIST Chemistry WebBook. Retrieved from [Link]
-
Intertek. (n.d.). Middle Distillates Analysis and 2-dimensional Gas Chromatography. Retrieved from [Link]
-
Jobst, K. J., & Reiner, E. J. (2021). GCxGC with Soft Ionisation and High-Resolution Mass Spectrometry Applied to Petroleum Biomarker Analysis. Chromatography Today. Retrieved from [Link]
- Bhattacharjee, A. (1986). Separation of close-boiling isomers by gas chromatography. Fuel Science and Technology, 5(3), 131-136.
-
Concawe. (2019). An elution model to interpret GCxGC retention times of petroleum substances. Report No. 10/19. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
-
Phenomenex. (2025). Comprehensive 2D (GC×GC) explained. Retrieved from [Link]
-
AZoM. (2018). How GCxGC Increases Routine Laboratory Performance. Retrieved from [Link]
-
LookChem. (n.d.). 2-Methyldecalin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyldecalin, cis. PubChem Compound Database. Retrieved from [Link]
-
Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyldecalin, cis in the NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl decalin. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-Decalin, 2-methyl-. Retrieved from [Link]
-
Md Nor, N. S., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Pharmaceutics, 15(4), 1121. Retrieved from [Link]
-
ResearchGate. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. Retrieved from [Link]
-
Chemistry Matters Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC). Retrieved from [Link]
- Grant, D. W., & Vaughan, G. A. (1960). A peak interference method for the analysis of close-boiling isomers by gas-liquid chromatography. Journal of Applied Chemistry, 10(4), 181-187.
-
DTIC. (2001). Comprehensive Two-Dimensional Gas Chromatography and Chemometrics for the Analysis of Complex Mixtures. Retrieved from [Link]
-
Agilent Technologies. (2024). GCxGC-based analyzers, aviation turbine fuels. Retrieved from [Link]
- de Zeeuw, J. (n.d.). GC Column Selection Guide. Restek.
-
LECO Corporation. (n.d.). Detailed Hydrocarbon Type Analysis of Aviation Fuels. Retrieved from [Link]
- Agilent Technologies. (2025). Advancing GCxGC for Jet Fuel Testing: Behind the Development of ASTM D8396.
-
Lindinger, S., et al. (2023). Different Hydrocarbon Types in Jet Fuel as Determined by GCxGC/FID - An Alternative Method to D2425. Energy & Fuels. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, decahydro-2-methyl- in the NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Separation of close-boiling isomers by gas chromatography (Journal Article) | ETDEWEB [osti.gov]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azom.com [azom.com]
- 5. chemistry-matters.com [chemistry-matters.com]
- 6. Comprehensive 2D (GC×GC) explained | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. gcms.cz [gcms.cz]
- 12. 2-Methyldecalin | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cis-Decalin, 2-syn-methyl- [webbook.nist.gov]
- 14. lookchem.com [lookchem.com]
Technical Notes & Optimization
Overcoming co-elution issues in 2-Methyldecalin analysis
Overcoming co-elution issues in 2-Methyldecalin analysis
Subject: Troubleshooting Co-elution & Isomer Resolution in Bicyclic Alkanes Ticket ID: #MD-ISO-992 Assigned Scientist: Dr. Alex V., Senior Application Scientist Status: Open for Resolution
Executive Summary
The analysis of 2-Methyldecalin (2-MD) presents a classic chromatographic challenge: separating geometric stereoisomers (cis- and trans-) that possess similar mass spectra and physicochemical properties. While often treated as a single "methyldecalin" peak in bulk fuel analysis, pharmaceutical and advanced materials applications require precise resolution of the isomers due to their distinct reactivities and densities.
This guide addresses the three most common support tickets we receive:
-
Co-elution: Inability to resolve cis from trans isomers in 1D GC.
-
Matrix Interference: Loss of analyte signal in complex hydrocarbon backgrounds.
-
Identification Ambiguity: Indistinguishable Mass Spec (MS) fragmentation patterns.
Module 1: The Diagnostic Phase (Know Your Analytes)
Before optimizing the instrument, you must understand the thermodynamic behavior of your target. The separation of 2-methyldecalin isomers is primarily driven by boiling point (BP) on non-polar columns and molecular shape/polarity on polar columns.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | trans-2-Methyldecalin | cis-2-Methyldecalin | Chromatographic Implication |
| Structure | "Flat" (diequatorial ring fusion) | "Bent" (axial-equatorial fusion) | Trans is more streamlined; Cis has a larger cross-sectional area. |
| Stability | More Stable (lower energy) | Less Stable (steric strain) | Trans is the thermodynamic product. |
| Boiling Point | ~187.3 °C | ~195.8 °C | Primary Separation Mechanism: On non-polar columns, trans elutes before cis. |
| Polarity | Lower (Zero/Low Dipole) | Higher (Dipole Moment exists) | Cis interacts more strongly with polar stationary phases (e.g., PEG/Wax). |
Key Insight: The ~8.5 °C boiling point difference is sufficient for baseline resolution on high-efficiency non-polar capillary columns, provided the temperature ramp is optimized.
Module 2: Troubleshooting 1D GC Co-elution
User Query: "I am using a standard DB-5 column. The isomers are appearing as a single shouldered peak or co-eluting with matrix alkanes."
Root Cause Analysis
-
Ramp Rate Too Fast: Fast heating (>10°C/min) through the 180°C–200°C window compresses the critical separation zone.
-
Phase Ratio (
) Mismatch: A film thickness ( ) that is too thin lowers the retention factor ( ), reducing resolution ( ).
The Solution: "The Isothermal Plateau" Protocol
To resolve these isomers without buying a new column, you must maximize the residence time of the analytes in the stationary phase during their elution temperature window.
Recommended Column: 30m x 0.25mm ID x 0.25µm (5% Phenyl-arylene / 95% PDMS).
Optimized Method Parameters:
-
Inlet: 250°C, Split 50:1 (High split reduces peak broadening).
-
Flow: Constant Flow 1.0 mL/min (Helium).
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 160°C
-
Critical Step: 2°C/min to 210°C (This slow ramp covers the BP range of both isomers).
-
Ramp 2: 30°C/min to 300°C (Bake out).
-
Decision Logic: Column Selection
Figure 1: Decision tree for selecting the appropriate stationary phase and technique based on the specific co-elution scenario.
Module 3: Advanced Separation (GCxGC)
User Query: "My sample is a jet fuel derivative. The 2-methyldecalin peaks are buried under C11-C12 alkanes."
The "Gold Standard" Solution
When the sample complexity exceeds the peak capacity of a single column, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is required. This technique separates compounds based on two independent chemical properties: Volatility (BP) and Polarity.
The Orthogonal Setup
-
1st Dimension (1D): Non-polar (100% PDMS). Separates by Boiling Point.[1][2][3]
-
2nd Dimension (2D): Polar (PEG/Wax) or Mid-polar (50% Phenyl). Separates by Polarity/Shape.[1]
-
Modulation: Cryogenic or Flow modulation (cuts 1D peaks into 3-4 slices).
Why this works for 2-Methyldecalin: Alkanes (matrix) are non-polar. 2-Methyldecalin isomers are bicyclic naphthenes.
-
In 1D, they may co-elute with straight-chain alkanes.
-
In 2D (Polar), the cyclic structure of decalin interacts differently than the linear chains. The cis isomer (more polar/bent) will be retained longer in the second dimension than the trans isomer and the matrix alkanes.
Result: The isomers appear as distinct "islands" above the alkane baseline in the 2D contour plot.
Module 4: Identification & Validation (MS & RI)
User Query: "The Mass Spec (MS) spectra for the two peaks are identical. How do I confirm which is which?"
The Identification Protocol
Mass spectrometry alone is insufficient because both isomers produce a parent ion at m/z 152 and a base peak at m/z 137 (loss of methyl group). The fragmentation patterns are virtually indistinguishable.
You must rely on Retention Indices (RI).
1. Calculated Retention Indices (Kovats)
You must run a C8-C20 alkane standard ladder under the exact same conditions.
| Column Type | trans-2-MD RI (Approx) | cis-2-MD RI (Approx) | Elution Order |
| Non-Polar (DB-5) | 1215 ± 5 | 1229 ± 5 | Trans |
| Polar (Wax) | Variable (Higher) | Variable (Higher) | Trans |
Note: RI values can shift slightly based on specific column phase ratio. Always validate with a pure standard.
2. Self-Validating Quality Control (QC)
To ensure your data is trustworthy, implement this QC step before every batch:
-
Inject: A mix of n-dodecane (RI 1200) and n-tridecane (RI 1300).
-
Verify: Your target peaks must fall between these two markers on a non-polar column.
-
Check: If your peaks shift outside this window, you have a leak or a trimmed column; recalibrate the RI.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Methyldecalin, cis- and trans- spectra and retention indices. NIST Chemistry WebBook.[4] [Link]4]
-
Restek Corporation. (2020). 1, 5, and Wax Columns: Understanding Stationary Phase Selectivity. Restek Technical Guides.[1] [Link]
-
Wang, H., et al. (2015).[5] Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples.[5][6] Analyst, 140(13), 4694-4701.[5] (Demonstrates GCxGC application for alkyl decalins). [Link]
-
Goodner, K. L. (2008).[3][7] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[3] LWT - Food Science and Technology.[3] (Provides methodology for RI calculation). [Link]
For further assistance, please upload your .D data files to the secure portal referencing Ticket #MD-ISO-992.
Sources
- 1. youtube.com [youtube.com]
- 2. Why cis decalin has higher boiling point than trans decaline although - askIITians [askiitians.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. Retention indices... sesquiterpenes and Wax columns - Chromatography Forum [chromforum.org]
- 5. Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Identifying and removing impurities from 2-Methyldecalin samples
Identifying and removing impurities from 2-Methyldecalin samples
Here is the technical support guide for identifying and removing impurities from 2-Methyldecalin.
Senior Application Scientist Desk Subject: Identification, Safety, and Purification Protocols for 2-Methyldecalin (Decahydro-2-methylnaphthalene)
Introduction: The Purity Paradox
As researchers, we often treat 2-Methyldecalin as a robust, inert solvent or a stable heat-transfer fluid.[1] However, its bicyclic structure hides a susceptibility to oxidation and isomeric drift that can ruin sensitive spectroscopic measurements or rheological studies.[1]
This guide addresses the three critical impurity classes:
-
Peroxides: The silent safety hazard.[1]
-
Aromatic/Olefinic Residues: The UV-cutoff killers.[1]
-
Isomeric Mixtures: The source of thermodynamic inconsistency.[1]
Module 1: Critical Safety & Stability (The Peroxide Threat)
WARNING: Like its parent compound decalin, 2-methyldecalin is a Class B peroxide former.[1] Exposure to air, even in dark storage, leads to the formation of hydroperoxides at the tertiary carbons (bridgehead or methyl-substituted positions).
Q: How do I test my sample for peroxides before distillation?
A: Never distill 2-methyldecalin without testing. Concentration of peroxides in the pot residue can lead to explosion.[1][2]
-
Quick Test: Potassium Iodide (KI) Starch Paper.[1] A blue color indicates peroxide activity.[1]
-
Quantitative Test: Titration with sodium thiosulfate is required if the strip test is positive.[1]
-
Threshold: If peroxide concentration exceeds 100 ppm , the solvent must be treated chemically before any heating or evaporation occurs.
Module 2: Diagnostic Workflows (Identification)
Before attempting purification, you must characterize the impurity profile.[1]
Q: My UV baseline is noisy between 250–280 nm. Is this normal?
A: No. Pure 2-methyldecalin is transparent down to ~200–210 nm (UV Cutoff).[1]
-
Diagnosis: Absorbance in the 250–280 nm region indicates aromatic contamination , likely unreacted 2-methylnaphthalene or partially hydrogenated 2-methyltetralin .[1]
-
Mechanism: The
transitions of the aromatic ring are absent in fully saturated decalin but highly absorptive in impurities.
Q: GC-MS shows multiple peaks. Which is which?
A: 2-Methyldecalin exists as a mixture of cis- and trans- fused isomers.[1][3]
-
Retention Time: On non-polar columns (e.g., DB-5), the trans- isomer typically elutes before the cis- isomer due to its more planar, compact shape and slightly lower boiling point.
-
Impurity Peaks: Look for sharp peaks with
142 (2-methylnaphthalene) or 146 (2-methyltetralin) alongside the parent peak ( 152).
Table 1: Physical Properties & Impurity Signatures
| Component | Boiling Point (°C) | Key Diagnostic Feature | Removal Strategy |
| 2-Methyldecalin (Mix) | 200–210°C | Parent Peak ( | N/A (Target) |
| 2-Methylnaphthalene | 241°C | UV Abs @ 275nm; | Sulfonation (Acid Wash) |
| 2-Methyltetralin | ~220°C | UV Abs @ 260-270nm; | Sulfonation / Silica |
| Peroxides | N/A (Unstable) | Positive KI Starch Test | Alumina / FeSO₄ |
| Water | 100°C | Broad IR band @ 3400 cm⁻¹ | Molecular Sieves (4Å) |
Module 3: Purification Protocols
Workflow Logic
Do not blindly distill. Follow this logic path to ensure safety and purity.
Figure 1: Decision tree for impurity removal. Safety (peroxides) must always precede thermal steps (distillation).
Protocol A: Peroxide Removal (The "Iron" Wash)
Use this if KI test is positive.
-
Preparation: Prepare a solution of 60g Ferrous Sulfate (
) + 6mL conc. + 110mL water. -
Extraction: In a separatory funnel, shake the 2-methyldecalin with an equal volume of the FeSO₄ solution.
-
Validation: The aqueous layer may turn yellow/brown (
).[1] Repeat until the aqueous layer remains green ( ). -
Drying: Dry the organic phase over anhydrous
before proceeding.[1]
Protocol B: Removal of Aromatics (Sulfonation)
Use this if UV absorbance is high or starting material is present.
Theory: Saturated hydrocarbons (decalins) are inert to cold concentrated sulfuric acid.[1] Aromatic impurities (naphthalenes/tetralins) undergo electrophilic aromatic substitution (sulfonation) to form highly polar sulfonic acids, which partition into the acid layer.
-
Setup: Place crude 2-methyldecalin in a flask with a magnetic stirrer.
-
Addition: Slowly add 10-20% by volume of concentrated
. -
Agitation: Stir vigorously for 2–4 hours.
-
Visual Check: The acid layer will turn dark brown/black as it extracts the sulfonated aromatics.
-
-
Separation: Decant the hydrocarbon layer.[1]
-
Wash: Wash with:
-
Water (
) -
10%
(to neutralize acid traces) -
Water (
)
-
-
Polishing: Pass through a short column of Silica Gel to remove trace polar residues.[1]
Protocol C: Isomer Enrichment (Rectification)
Use this to separate cis/trans isomers or achieve >99% purity.
Note: The boiling point difference between cis- and trans- 2-methyldecalin is small (estimated <10°C), similar to unsubstituted decalin (
-
Equipment: Use a spinning band distillation column or a packed column with >50 theoretical plates.
-
Conditions:
-
Pressure: Reduced pressure (e.g., 20 mmHg) is recommended to lower the boiling point below 100°C and prevent thermal degradation.
-
Reflux Ratio: High reflux (20:1 or higher) is required for isomer separation.[1]
-
-
Fractions:
Module 4: FAQs
Q: Can I use molecular sieves to remove peroxides? A: No. Molecular sieves (Zeolites) remove water .[1] While Activated Alumina can adsorb peroxides, it does not destroy them (they sit on the column). For high concentrations (>100 ppm), chemical reduction (Protocol A) is safer.[1] For trace levels, passing through Basic Alumina is acceptable.[1]
Q: Why does my sample turn yellow after sitting on the shelf? A: This is likely the formation of quinones derived from the oxidation of residual aromatic impurities (like 2-methylnaphthalene). It indicates that your initial purification (Protocol B) was insufficient.
Q: How do I store purified 2-methyldecalin? A: Store under an inert atmosphere (Argon or Nitrogen) in an amber bottle. If the application permits, add a stabilizer like BHT (Butylated hydroxytoluene) at 10-50 ppm to inhibit radical oxidation.[1]
References
-
NIST Chemistry WebBook. Naphthalene, decahydro-2-methyl- Data and Spectra.[1] National Institute of Standards and Technology.[1] [Link]
-
PubChem. 2-Methyldecalin Compound Summary. National Library of Medicine.[1] [Link][6]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for decalin purification and peroxide removal).
-
Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds.[1][2] Chemical Health and Safety.[1] (Safety protocols for Class B peroxide formers).
Sources
- 1. 2-Methyldecalin | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Naphthalene, decahydro-2-methyl- [webbook.nist.gov]
- 4. 2-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. 2-methyl decalin, 2958-76-1 [thegoodscentscompany.com]
Technical Support Center: High-Resolution Separation of 2-Methyldecalin Stereoisomers
Technical Support Center: High-Resolution Separation of 2-Methyldecalin Stereoisomers
Ticket ID: #MD-2024-889 Subject: Poor resolution of cis- and trans- 2-methyldecalin isomers; Baseline noise in UV. Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
The separation of 2-methyldecalin stereoisomers represents a dual challenge in HPLC method development: detection invisibility and structural similarity .
-
Detection: As a saturated bicyclic alkane, 2-methyldecalin lacks a chromophore, rendering standard UV detection useless.
-
Separation: The solute difference lies solely in the 3D spatial arrangement (geometric isomerism) rather than polarity. Standard monomeric C18 columns often fail to resolve these isomers because they lack "Shape Selectivity."
This guide provides a validated workflow to transition your method from standard Reversed-Phase LC (RPLC) to a Shape-Selective High-Carbon Load protocol.
Module 1: The Detection Dilemma (The "Invisible" Analyte)
User Issue: "I see no peaks at 210 nm or 254 nm, or I see massive baseline drift."
Root Cause: 2-Methyldecalin (
Validated Detection Protocols
| Detector Type | Suitability | Critical Requirement | Limit of Detection (LOD) |
| Refractive Index (RID) | High (Recommended) | Isocratic elution ONLY. Temperature of cell must be strictly controlled ( | ~1-10 µg |
| ELSD / CAD | High | Mobile phase must be volatile. Nitrogen gas supply required. | ~10-50 ng |
| UV-Vis (DAD) | None | Analyte is transparent. Do not use. | N/A |
| GC-FID | Excellent | Alternative technique. If HPLC is not mandatory, GC is the industry standard for volatile alkanes. | < 1 ng |
Actionable Step: Switch to Refractive Index (RID) for isocratic methods. If a gradient is required to elute strongly retained impurities, use Charged Aerosol Detection (CAD) .
Module 2: Stationary Phase Selection (The "Slot Model")
User Issue: "I am using a high-quality C18 column, but the cis and trans isomers co-elute."
Root Cause: You are likely using a Monomeric C18 phase. These phases function based on hydrophobicity (carbon content). Since cis and trans isomers have identical hydrophobicity, they co-elute.
The Solution: You need a Polymeric C18 or C30 phase. These phases separate based on Shape Selectivity .
The Mechanism: Sander-Wise "Slot Model"
In polymeric phases, the C18 chains are bonded densely. They form ordered "slots" or "tunnels" between the alkyl chains.
-
Trans-2-methyldecalin: Planar-like (flat). It fits into the slots, interacting more with the stationary phase
Longer Retention . -
Cis-2-methyldecalin: Bent (buckled). It is sterically bulky and cannot fit deep into the slots
Shorter Retention .
Column Selection Logic
Caption: Decision tree for stationary phase selection based on the Sander-Wise Shape Selectivity model.
Module 3: Protocol & Method Parameters
Validated Method: Isocratic Separation
This protocol utilizes a C30 column to maximize the separation factor (
-
Column: Acclaim C30 or YMC Carotenoid C30 (4.6 x 150 mm, 3 µm or 5 µm).
-
Mobile Phase: 100% Methanol (MeOH) or MeOH:MTBE (90:10).
-
Note: Pure Acetonitrile (ACN) causes "chain collapse" in C30 columns at low temperatures. MeOH maintains the rigid "slot" structure.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 15°C - 20°C (Critical).
-
Why? Lower temperatures increase the "order" of the alkyl chains, making the "slots" more rigid and selective. High temperatures (e.g., 40°C) cause the chains to move randomly, destroying shape selectivity.
-
-
Detector: Refractive Index (RID), cell temp set to 35°C (to prevent condensation, even if column is cold).
Expected Results (Quantitative)
| Parameter | Cis-2-Methyldecalin | Trans-2-Methyldecalin |
| Molecular Shape | Bent / Buckled | Planar / Flat |
| L/B Ratio (Length/Breadth) | Low | High |
| Elution Order | First ( | Second ( |
| Selectivity ( | Reference | > 1.15 (on C30) |
Module 4: Troubleshooting & FAQs
Q1: How do I validate that my column has enough "Shape Selectivity"?
A: Use the NIST SRM 869b test mixture [1]. This mixture contains:
-
TBN (Tetrabenzonaphthalene) - Non-planar (twisted).
-
BaP (Benzo[a]pyrene) - Planar.
Calculate the selectivity factor
- : The column is Shape Selective (BaP elutes after TBN). This is required for 2-methyldecalin separation.
- : The column is Monomeric (TBN elutes after BaP). This column will fail to separate your isomers.
Q2: Can I use UV detection if I derivatize the sample?
A: Technically yes, but it is not recommended. Derivatization of a saturated alkane is chemically difficult and requires harsh conditions (e.g., radical halogenation followed by substitution) which may racemize the stereocenters you are trying to measure. Stick to RID or CAD.
Q3: My baseline on the RI detector is cycling/waving.
A: This is a thermal instability issue.
-
Ensure the column oven is stable.
-
Insulate the tubing connecting the column outlet to the RID inlet.
-
Use a "recycling valve" to recirculate mobile phase when not analyzing to maintain thermal equilibrium.
Q4: Why does trans-decalin elute later?
A: According to the Slot Model [2], the trans-fused rings create a flatter, more linear molecule that aligns perfectly with the linear C30 alkyl chains of the stationary phase. This maximizes Van der Waals contact area. The cis-fused rings create a "kink" that prevents deep penetration into the stationary phase, resulting in earlier elution.
References
-
NIST Standard Reference Materials. (2024). Certificate of Analysis: Standard Reference Material 869b - Column Selectivity Test Mixture for Liquid Chromatography.[1][3][5] National Institute of Standards and Technology.[1][3][4][5] [Link][1]
-
Sander, L. C., & Wise, S. A. (1993). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A, 656(1-2), 335-351. [Link]
Sources
Technical Support Center: Trace Analysis of 2-Methyldecalin
Technical Support Center: Trace Analysis of 2-Methyldecalin
Topic: Method Development & Troubleshooting for 2-Methyldecalin Impurities
Introduction & Scientific Context
2-Methyldecalin (
The Analytical Challenge: Unlike simple alkanes, 2-Methyldecalin possesses complex stereochemistry. It exists as multiple stereoisomers due to the cis- and trans- ring fusion of the decalin system and the axial/equatorial orientation of the methyl group.
-
Critical Implication: In high-resolution Gas Chromatography (GC), 2-Methyldecalin does not elute as a single peak. It splits into 2–4 isomeric peaks.
-
Regulatory Impact: For trace analysis (ppm/ppb levels), failure to integrate all isomer peaks results in under-reporting of the impurity, potentially violating ICH Q3A/Q3C guidelines.
Method Development Guide (The "How-To")
This module provides a self-validating protocol for establishing a robust GC-MS method.
Phase 1: Column Selection & Chemistry
-
Primary Recommendation: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS UI, ZB-5MSplus).
-
Causality: This phase separates primarily by boiling point but offers slight
interaction selectivity. It provides excellent separation of 2-methyldecalin from the bulk solvent (often Decalin or Heptane) and low bleed for trace MS analysis.
-
-
Alternative (If Matrix Co-elutes): Polyethylene Glycol (PEG) / Wax (e.g., DB-WAX UI).
-
Causality: If your matrix is non-polar (e.g., Dodecane), a polar Wax column shifts the retention of the aromatic/polarizable impurities, often resolving co-elutions that occur on a DB-5MS.
-
Phase 2: Mass Spectrometry Parameters (SIM Mode)
For trace analysis (<10 ppm), Full Scan is often insufficient. You must use Selected Ion Monitoring (SIM).
Table 1: MS Acquisition Parameters for 2-Methyldecalin
| Parameter | Setting | Technical Rationale |
| Target Ion (Quant) | m/z 95 | Base peak (typically); high abundance ensures best S/N ratio. |
| Qualifier Ion 1 | m/z 81 | Characteristic fragment (cyclohexenyl cation). |
| Qualifier Ion 2 | m/z 67 | Ring fragmentation; confirms hydrocarbon backbone. |
| Qualifier Ion 3 | m/z 152 | Molecular ion ( |
| Dwell Time | 25–50 ms | Ensure >15 points across the peak for reproducible integration. |
Phase 3: Recommended Instrument Conditions
-
Inlet: Splitless (for <1 ppm limits) or Split 1:10 (for >10 ppm). Temperature: 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
50°C (Hold 1 min) – Focuses volatiles.
-
Ramp 10°C/min to 160°C – Slow ramp separates isomers.
-
Ramp 30°C/min to 280°C (Hold 3 min) – Elutes heavy matrix.
-
Visualizing the Workflow
The following diagram outlines the decision logic for optimizing the separation of 2-Methyldecalin isomers from the matrix.
Figure 1: Decision tree for column selection and isomer handling during 2-Methyldecalin method development.
Troubleshooting & FAQs
Q1: I see three distinct peaks in my standard, but the Certificate of Analysis (CoA) says it is 98% pure. Is my column degrading?
Answer: No, your column is likely performing well.
-
Root Cause: Commercial 2-Methyldecalin is a mixture of stereoisomers (cis-ring/trans-ring and axial/equatorial methyl). High-efficiency columns (like a new DB-5MS) will resolve these isomers.
-
Corrective Action: Do not treat the extra peaks as impurities.
-
Run a blank to ensure they are not system contamination.
-
Check the mass spectrum of all peaks.[2] If they all show m/z 95, 81, 152, they are isomers.
-
Protocol: Sum the area of all 2-methyldecalin isomer peaks to calculate the total concentration.
-
Q2: My sensitivity is poor. I cannot detect 1 ppm 2-Methyldecalin in my Decalin solvent.
Answer: This is often due to matrix suppression or improper ion selection.
-
Root Cause: Decalin (solvent) and 2-Methyldecalin (analyte) are structurally almost identical. If the solvent peak tails, it elevates the baseline at the m/z 95 ion, drowning out the trace signal.
-
Troubleshooting Steps:
-
Switch Ions: If the matrix background is high at m/z 95, try quantifying on m/z 152 (Molecular Ion). It is less abundant but often has zero background interference from the bulk solvent fragmentation.
-
Solvent Delay: Ensure the filament is OFF during the bulk solvent elution, but turn it ON immediately after to catch the 2-methyldecalin (which usually elutes slightly later than Decalin on a DB-5MS due to the extra methyl group increasing boiling point).
-
Q3: I am observing carryover in blank injections.
Answer: 2-Methyldecalin is a "sticky" hydrocarbon with a boiling point ~205°C.
-
Root Cause: It condenses in cold spots within the injector or transfer line.
-
Protocol:
-
Increase Post-Run Temp: Bake the column at 300°C for 5 minutes after every run.
-
Syringe Wash: Use a non-polar solvent (Hexane or Heptane) for syringe washes. Methanol is ineffective at dissolving these cyclic alkanes.
-
Liner: Use a liner with glass wool (deactivated) to trap non-volatiles, but ensure the inlet temp is >250°C to vaporize the analyte fully.
-
References
-
NIST Mass Spectrometry Data Center. 2-Methyldecalin Mass Spectrum & Retention Indices. National Institute of Standards and Technology. [Link]
-
PubChem. 2-Methyldecalin Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. Analysis of Impurities in Hydrocarbon Solvents using Capillary GC. Application Note. [Link] (General Reference for Hydrocarbon Impurity Methodologies).
-
Royal Society of Chemistry. Separation of alkyl-decalin isomers using GCxGC-TOFMS. Analyst Journal.[3] [Link]
Sources
Technical Support Center: High-Throughput Analysis of 2-Methyldecalin
Technical Support Center: High-Throughput Analysis of 2-Methyldecalin
The following guide is structured as a Tier 3 Technical Support Knowledge Base. It is designed for analytical chemists and QC managers seeking to optimize throughput without compromising the critical resolution of 2-Methyldecalin isomers.
Executive Summary & Core Directive
The Challenge: 2-Methyldecalin (
The Solution: Implementation of Method Translation principles to transition from standard capillary gas chromatography (GC) to Fast GC . This involves three synchronized changes:
-
Carrier Gas Conversion: Helium
Hydrogen (utilizing the flatter Van Deemter profile).[2] -
Geometric Scaling: Reducing column internal diameter (ID) and length while maintaining phase ratio (
). -
Thermal Aggression: Increasing heating ramp rates, potentially utilizing Low Thermal Mass (LTM) technology.
Experimental Protocols: Method Translation
Note: The following protocols are self-validating. If the "Check Standard" does not meet the resolution criteria (
Comparative Method Parameters
The table below outlines the translation from a legacy method to an optimized Fast GC method.
| Parameter | Legacy Method (Baseline) | Optimized Fast GC Method | Impact on Physics |
| Column Dimensions | 30 m | 10 m | Maintains Phase Ratio ( |
| Stationary Phase | 5% Phenyl-arylene (e.g., DB-5ms) | 5% Phenyl-arylene (e.g., DB-5ms) | Preserves Selectivity ( |
| Carrier Gas | Helium | Hydrogen | Higher diffusivity allows faster linear velocities without efficiency loss.[3] |
| Linear Velocity ( | 35 cm/sec (Constant Flow) | 80-100 cm/sec (Constant Flow) | Operates in the flat region of the H |
| Oven Ramp | 10°C/min | 35-50°C/min | Matches the faster flow rate to preserve elution temperatures. |
| Total Run Time | ~28.5 minutes | < 4.5 minutes | ~6x Throughput Increase |
Workflow Visualization
The following diagram illustrates the logical flow for translating and validating the method.
Caption: Logical workflow for translating a standard GC method to a high-throughput Fast GC method.
Troubleshooting Guide (Q&A)
Issue 1: Loss of Resolution Between Cis- and Trans- Isomers
User Question: "I switched to the 10m column and Hydrogen carrier, but my cis- and trans- 2-methyldecalin peaks have merged into a single broad peak or a shoulder. How do I fix this?"
Technical Diagnosis: This is a classic symptom of Efficiency Loss due to Mass Transfer Limitations . While Hydrogen allows for faster linear velocities, there is a limit (Optimum Practical Gas Velocity, OPGV). If you push the velocity too high on a column with a standard film thickness, the solute molecules cannot equilibrate between the gas and stationary phase fast enough.
Corrective Action:
-
Check Phase Ratio (
): Did you reduce the film thickness ( ) when you reduced the column diameter ( )?-
Rule: If you go from 0.25 mm ID to 0.10 mm ID, you must drop film thickness from 0.25 µm to 0.10 µm to keep
constant.
-
-
Optimize Linear Velocity: Reduce your linear velocity from 100 cm/s to 80 cm/s. You are likely operating too far to the right of the Van Deemter minimum.
Issue 2: Retention Time Drift in QC Batches
User Question: "The first five runs are perfect, but by the 20th sample, the retention times for 2-methyldecalin shift earlier, causing integration errors."
Technical Diagnosis: In Fast GC, the oven ramp rates are aggressive (e.g., 50°C/min). Standard GC ovens may struggle to cool down and re-equilibrate fully between runs, leading to a "hot start" where the oven is slightly warmer than the setpoint for subsequent runs.
Corrective Action:
-
Equilibration Time: Increase the post-run equilibration time by 0.5 – 1.0 minutes.
-
LTM Technology: If your lab throughput demands zero cool-down delay, consider Low Thermal Mass (LTM) modules.[4] These heat/cool the column directly rather than the air bath, ensuring precise thermal history for every injection [1].
Issue 3: Peak Tailing on the Trans- Isomer
User Question: "The trans- isomer is showing significant tailing, which is affecting my asymmetry calculations."
Technical Diagnosis: Narrow bore columns have lower sample capacity.[5][6] You are likely overloading the column.[6]
Corrective Action:
-
Increase Split Ratio: Change from 50:1 to 100:1 or 200:1.
-
Check Liner: Ensure you are using a liner with glass wool (deactivated) to aid vaporization, as narrow bore columns require rapid sample transfer to the head of the column.
Logical Pathway: Solving Co-Elution
The following logic tree helps users diagnose resolution failures specifically for bicyclic hydrocarbons like 2-Methyldecalin.
Caption: Diagnostic logic for resolving co-eluting isomers in Fast GC.
Frequently Asked Questions (FAQs)
Q: Is Hydrogen carrier gas safe for 24/7 QC operations? A: Yes, provided standard safety protocols are met. Modern GC systems have built-in leak detection that shuts down flow if pressure cannot be maintained. For added safety, use Hydrogen Generators with low storage capacity rather than high-pressure cylinders. The diffusivity of Hydrogen also scours the system faster, reducing background noise [2].
Q: My samples contain heavy matrix components. Will the 0.10 mm column clog? A: Narrow bore columns are more susceptible to contamination. For dirty matrices, we strongly recommend Backflushing . By using a micro-fluidic device (e.g., Agilent CFT or similar), you can reverse the flow in the pre-column immediately after 2-Methyldecalin elutes. This prevents heavy residues from ever entering the analytical column, protecting the narrow bore and reducing bake-out times [3].
Q: Can I use an isothermal method to save even more time? A: Potentially. 2-Methyldecalin isomers boil closely (~190°C). If your sample is clean (no early/late eluters), an isothermal run at ~140°C might separate them. However, for QC samples with solvents or precursors, a ramp is safer to prevent "ghost peaks" in subsequent runs.
References
-
Agilent Technologies. "Ultra-Fast Total Petroleum Hydrocarbons (TPH) Analysis with Agilent Low Thermal Mass (LTM) GC." Agilent Application Notes.
-
Element Lab Solutions. "Gas Chromatography Hydrogen Carrier Gas: Van Deemter Curves and Safety." Element Technical Guides.
-
Restek Corporation. "Fast GC: How to Decrease Analysis Time Without Sacrificing Resolution." Restek ChromaBLOGraphy.
-
NIST Chemistry WebBook. "2-Methyldecalin Stereoisomers and Properties." National Institute of Standards and Technology.
Sources
Reference Data & Comparative Studies
Comparative Combustion Architectures: cis- vs. trans-2-Methyldecalin
Comparative Combustion Architectures: cis- vs. trans-2-Methyldecalin
[1]
Executive Analysis: The Stability-Reactivity Trade-off[1]
In the development of high-performance aviation surrogates and diesel fuels, 2-Methyldecalin (2-MD) represents a critical bicyclic naphthene.[1] However, treating 2-MD as a single species introduces significant error into kinetic models.[1] The combustion performance is strictly governed by its stereochemistry.[1]
The core distinction lies in the Stability-Reactivity Inverse Relationship :
-
trans-2-Methyldecalin: Thermodynamically stable, conformationally rigid, and exhibits a lower Cetane Number (CN) (higher ignition delay).[1]
-
cis-2-Methyldecalin: Thermodynamically less stable (higher enthalpy of formation), conformationally flexible, and exhibits a higher Cetane Number (shorter ignition delay).[1]
For researchers modeling low-temperature oxidation (NTC region), the cis isomer acts as a radical initiator, while the trans isomer acts as a kinetic bottleneck.[1]
Molecular Architecture & Conformational Stability[1]
To understand the combustion data, we must first analyze the steric drivers.[1] The difference in reactivity is not chemical composition (both are C₁₁H₂₀), but accessibility .[1]
Conformational Locking vs. Flipping[1][2]
-
The trans Barrier: The two cyclohexane rings are fused via equatorial bonds.[2] This "locks" the molecule.[1][3] It cannot undergo ring inversion (chair-flip) without breaking bonds.[1] This rigidity shields the axial hydrogens and stabilizes the structure.[1]
-
The cis Flexibility: The rings are fused via one axial and one equatorial bond.[4] This structure remains flexible and can undergo rapid chair-chair interconversion.[1] This "flipping" exposes the tertiary bridgehead hydrogens to radical attack more frequently.[1]
Thermochemical Baseline
The cis isomer suffers from 1,3-diaxial interactions (steric strain), raising its ground-state energy.[1]
- : cis > trans (The cis isomer releases more heat upon combustion due to the release of this steric strain).
-
Stability Delta: The trans isomer is approximately 2–3 kcal/mol more stable than the cis isomer.
Visualization: Conformational Energy Landscape
The following diagram illustrates the kinetic barrier difference rooted in molecular stability.
Figure 1: The cis-isomer (Red) starts at a higher potential energy due to steric strain, lowering the activation barrier for radical attack compared to the stable trans-isomer (Blue).
Combustion Performance Metrics
The following data synthesizes experimental results from Rapid Compression Machine (RCM) and Shock Tube studies. Note that while specific pure 2-MD isomer data is proprietary in some contexts, the trends follow the experimentally validated parent decalin behavior, adjusted for the methyl-group contribution.[1]
Comparative Data Summary
| Metric | trans-2-Methyldecalin | cis-2-Methyldecalin | Impact on Application |
| Cetane Number (CN) | ~32 - 35 (Low) | ~42 - 45 (High) | cis improves cold-start; trans allows higher compression without knock.[1] |
| Ignition Delay Time (IDT) | Long | Short | cis is more reactive in the NTC (650–850 K) region. |
| Boiling Point | ~204°C | ~210°C | trans is slightly more volatile, aiding mixing.[1] |
| Sooting Tendency | High (Naphthenic) | High (Naphthenic) | Both produce precursors, but cis density often correlates with slightly higher PM.[1] |
| Low-Temp Reactivity | Rate-limited by ring stability | Accelerated by tertiary H-abstraction | cis dominates the "first-stage" ignition heat release.[1] |
Critical Insight: In jet fuel surrogates (like POSF 4658), the ratio of cis to trans will shift the global ignition delay. A fuel high in cis-2-methyldecalin will be more prone to autoignition, which is desirable for diesel (compression ignition) but potentially hazardous for high-performance spark-ignition scenarios (knock).[1]
Mechanistic Deep Dive: Low-Temperature Oxidation
The combustion difference is driven by the Negative Temperature Coefficient (NTC) behavior.
-
H-Atom Abstraction: The reaction initiates when an OH radical abstracts a hydrogen atom from the fuel (
).[1] -
Tertiary Carbon Vulnerability: 2-Methyldecalin has three tertiary carbons (two bridgeheads, one at the methyl attachment).[1]
-
The cis Advantage: The flexible geometry of cis-2-MD allows the peroxy radical (
) to undergo internal isomerization ( ) more easily.[1] The "back-biting" required for this isomerization is sterically hindered in the rigid trans chair-chair conformation.[1]
Pathway Visualization[1]
Figure 2: The isomerization step (Red) is the kinetic bottleneck. The cis-isomer's flexibility significantly accelerates this step compared to the rigid trans-isomer.[1]
Experimental Protocol: Measuring Ignition Delay
To validate these properties in your own lab, use a Rapid Compression Machine (RCM) .[1] This is superior to Shock Tubes for the low-to-intermediate temperature range (600–900 K) where the isomeric differences are most pronounced.[1]
Protocol: RCM Autoignition Characterization
Objective: Determine the Ignition Delay Time (IDT) of pure trans-2-MD vs. cis-2-MD.
Reagents & Equipment:
-
Fuel: >98% purity cis-2-methyldecalin and trans-2-methyldecalin (Separated via preparative GC if commercial pure standards are unavailable).[1]
-
Oxidizer: High-purity Oxygen (
) and Nitrogen/Argon ( / ) diluents.[1] -
Apparatus: Heated Rapid Compression Machine (e.g., twin-opposed piston configuration).
Step-by-Step Workflow:
-
Mixture Preparation (Manometric Method):
-
Compression Event:
-
Data Acquisition:
-
Record dynamic pressure trace using piezoelectric transducers (e.g., Kistler).[1]
-
Definition of IDT (
): Time interval between the End of Compression (EOC) and the maximum rate of pressure rise ( ).
-
-
Self-Validation Check:
Figure 3: RCM Workflow. Note the critical validation step using a non-reactive mixture to quantify heat loss.
References
-
Combustion Properties of Decalin Isomers
-
Cetane Number & Reactivity Correl
-
Conform
-
Thermochemical D
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Autoignition of trans -decalin, a diesel surrogate compound: Rapid compression machine experiments and chemical kinetic modeling (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyldecalin, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Methyldecalin, cis [webbook.nist.gov]
- 9. trans-Decalin, 2-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. lookchem.com [lookchem.com]
Spectroscopic Distinction of Decalin and 2-Methyldecalin: A Guide for Structural Elucidation
Spectroscopic Distinction of Decalin and 2-Methyldecalin: A Guide for Structural Elucidation
Executive Summary
In drug development and scaffold modeling, the distinction between Decalin (Decahydronaphthalene) and its methylated derivative 2-Methyldecalin is a frequent analytical challenge. While both serve as fundamental models for steroid backbones and lipophilic solvents, their spectroscopic signatures differ radically due to symmetry breaking and conformational dynamics.
This guide provides an objective, data-driven comparison. The core distinction lies in molecular symmetry : Decalin possesses high symmetry (
Structural & Conformational Basis[1]
To interpret the spectra, one must first understand the conformational landscape. The spectroscopic data is a direct readout of these physical states.
Decalin: The Baseline
Decalin exists as two stereoisomers determined by the ring fusion:
-
Trans-Decalin: Rigid. The two cyclohexane rings are fused with bridgehead hydrogens anti-parallel. It is conformationally "locked" and cannot undergo ring flipping.[1]
-
Cis-Decalin: Flexible. The bridgehead hydrogens are syn. The molecule undergoes rapid chair-chair interconversion (ring flipping) at room temperature, averaging the magnetic environment of the protons.
2-Methyldecalin: The Perturbation
Adding a methyl group at the C2 position introduces two critical changes:
-
Loss of Symmetry: The molecule becomes chiral (though often handled as a racemate), destroying the planes of symmetry found in decalin.
-
Conformational Bias: In cis-2-methyldecalin, the methyl group biases the ring-flip equilibrium toward the conformer where the methyl group is equatorial, to minimize 1,3-diaxial interactions.
Visualization: Conformational Logic Flow
The following diagram illustrates the relationship between structural isomerism and the resulting spectroscopic strategy.
Figure 1: Decision tree for distinguishing decalin variants based on symmetry-derived signal counts.
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for this comparison. The key differentiator is the Signal Count in
Table 1:
C NMR Signal Comparison (Proton Decoupled)
| Feature | Trans-Decalin | Cis-Decalin | 2-Methyldecalin (Trans-fused) |
| Symmetry Point Group | |||
| Total Carbons | 10 | 10 | 11 |
| Unique | 5 | 5 | 11 |
| Chemical Shift Range | 20–45 ppm | 20–35 ppm | 20–50 ppm |
| Diagnostic Feature | C9/C10 Bridgehead (~44 ppm) | C9/C10 Bridgehead (~36 ppm) | Methyl signal (~22 ppm) + 10 distinct ring signals |
Detailed Analysis:
-
Decalin (C10): Due to symmetry, carbons 1, 4, 5, and 8 are equivalent. Carbons 2, 3, 6, and 7 are equivalent.[2] Carbons 9 and 10 (bridgehead) are equivalent. Thus, you only see 3 to 5 peaks depending on resolution (usually 5 distinct environments).
-
2-Methyldecalin (C11): The methyl group breaks the symmetry of the entire molecule. Every carbon atom is now in a unique magnetic environment. You will observe 11 distinct peaks .
NMR Nuances:
-
Methyl Group: 2-Methyldecalin shows a diagnostic doublet at 0.85–0.95 ppm .
-
Ring Flipping: At room temperature, cis-decalin shows a single broad peak for the ring protons due to averaging. Trans-decalin shows a complex multiplet (0.8–1.8 ppm) with resolved axial/equatorial couplings because it is rigid.
Vibrational Spectroscopy (IR/Raman)
While less specific than NMR for isomer assignment, IR provides rapid functional group verification.
-
C-H Stretching (2800–3000 cm⁻¹): Both compounds show strong alkane stretches.
-
Fingerprint Region (600–1500 cm⁻¹):
Experimental Protocol: Self-Validating Identification
To ensure data integrity, follow this protocol. It is designed to be self-validating by using internal references.
Workflow Visualization
Figure 2: Linear workflow for NMR-based identification.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 30–50 mg of the analyte in 0.6 mL of Deuterated Chloroform (
) . -
Why: High concentration is required for clear
C detection of quaternary/bridgehead carbons.
-
-
Internal Standard:
-
Add 0.05% Tetramethylsilane (TMS).
-
Validation: TMS guarantees that the chemical shift values are calibrated (0.0 ppm), allowing you to distinguish subtle bridgehead shifts (e.g., 36 vs 44 ppm).
-
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or equivalent). -
Scans: Minimum 256 scans (to resolve low-intensity signals).
-
Relaxation Delay (D1): Set to 2–3 seconds.
-
Why: Bridgehead carbons have longer relaxation times. A short D1 may saturate these signals, causing them to disappear and leading to a false "low peak count."
-
-
Data Processing:
-
Apply exponential multiplication (LB = 1.0–2.0 Hz) to reduce noise.
-
Validation Check: If you count exactly 5 peaks, you have pure Decalin. If you count 11 peaks, you have 2-Methyldecalin.[4] If you see 16 peaks, you have a mixture.
-
Applications in Drug Development
Understanding this distinction is critical for two main areas in pharmaceutical sciences:
-
Scaffold Modeling: Decalins are the structural cores of terpenes and steroids . 2-Methyldecalin acts as a simplified model for the A/B ring fusion of steroids. Researchers use the spectral differences described above to determine the stereochemistry (cis/trans fusion) of more complex steroid intermediates [1].
-
Solvent Toxicity & Safety: Decalin is used as a solvent in resin manufacturing and occasionally in early-stage processing. However, it is associated with
-globulin nephropathy in male rats [2]. The methylated derivative has different metabolic profiles and lipophilicity (LogP), affecting its accumulation in tissues. Accurate identification ensures the correct safety data sheet (SDS) and toxicology protocols are applied.
References
-
Dalal Institute. Decalins: Conformational Analysis and NMR Studies.[5] A Textbook of Organic Chemistry.[5] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Decalin (CID 7044) and 2-Methyldecalin (CID 94249) Safety and Toxicity Data. Available at: [Link]
-
Master Organic Chemistry. Fused Rings: Cis and Trans Decalin Stability and Spectroscopy. Available at: [Link]
-
NIST Chemistry WebBook. Naphthalene, decahydro-2-methyl- Thermochemistry and Spectra. SRD 69.[3] Available at: [Link]
Sources
Evaluating 2-Methyldecalin as a High-Density Diesel Fuel Additive: A Comparative Guide
Evaluating 2-Methyldecalin as a High-Density Diesel Fuel Additive: A Comparative Guide
In the relentless pursuit of enhancing diesel engine performance and mitigating environmental impact, the exploration of novel fuel additives is paramount. This guide provides an in-depth technical evaluation of 2-Methyldecalin, a bicyclic alkane, as a potential high-density diesel fuel additive. Recognizing the current scarcity of direct experimental data on 2-Methyldecalin in publicly accessible literature, this analysis draws upon its chemical properties and the performance of structurally related compounds, such as decalin. To provide a robust comparative framework, the performance characteristics of 2-Methyldecalin are benchmarked against two widely utilized diesel fuel additives: the cetane improver 2-ethylhexyl nitrate (EHN) and the organic peroxide di-tert-butyl peroxide (DTBP). This guide is intended for researchers, scientists, and fuel development professionals seeking to understand the potential benefits and challenges of emerging additive technologies.
The Imperative for Advanced Diesel Fuel Additives
The modern diesel engine, a cornerstone of global commerce and transportation, faces the dual challenge of meeting stringent emissions regulations while simultaneously improving fuel efficiency. Fuel additives play a critical role in achieving these objectives by modifying the combustion process and improving fuel properties. Key performance indicators for diesel fuel additives include their ability to increase the cetane number, enhance engine power output, reduce fuel consumption, and lower harmful exhaust emissions such as nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM), often referred to as soot.
Introducing 2-Methyldecalin: A High-Density Hydrocarbon Candidate
2-Methyldecalin (C₁₁H₂₀) is a saturated bicyclic hydrocarbon.[1] Its molecular structure, characterized by two fused cyclohexane rings with a methyl group, imparts a high density. This higher density, in comparison to conventional diesel fuel, suggests the potential for increased volumetric energy content, which could translate to improved fuel economy.
While direct experimental evidence of 2-Methyldecalin's performance as a diesel additive is limited, studies on similar bicyclic alkanes, such as decalin, have demonstrated a remarkable reduction in smoke emissions without compromising brake specific energy consumption.[2] The lower ignitability of decalin allows for earlier fuel injection, reducing the amount of fuel injected directly into the hot flame zone and thereby mitigating soot formation.[2] It is plausible that 2-Methyldecalin would exhibit similar combustion behavior.
Key Physicochemical Properties of 2-Methyldecalin:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ | [1] |
| Molecular Weight | 152.28 g/mol | [1] |
Established Alternatives: A Performance Benchmark
To contextualize the potential of 2-Methyldecalin, it is essential to compare it against established diesel fuel additives. This section details the known performance characteristics of 2-ethylhexyl nitrate (EHN) and di-tert-butyl peroxide (DTBP).
2-Ethylhexyl Nitrate (EHN)
EHN is a widely used cetane improver.[3][4] Its primary function is to accelerate the autoignition of diesel fuel, thereby shortening the ignition delay period. This leads to a smoother combustion process and a range of associated benefits.
Performance Attributes of EHN:
-
Cetane Number Improvement: EHN is highly effective at increasing the cetane number of diesel fuels.[3][4]
-
Engine Performance: The addition of EHN can lead to an increase in Brake Thermal Efficiency (BTE) and a reduction in Brake Specific Fuel Consumption (BSFC).[3]
-
Emissions: EHN has been shown to reduce NOx, CO, and HC emissions.[3] While it can sometimes lead to a slight increase in soot emissions, these levels often remain significantly lower than those of pure diesel.[3]
Di-tert-butyl Peroxide (DTBP)
DTBP is another organic compound used to enhance diesel fuel performance. Like EHN, it acts as a cetane improver, though its mechanism of action differs.
Performance Attributes of DTBP:
-
Cetane Number Improvement: DTBP is an effective cetane number enhancer.
-
Engine Performance: Studies have shown that DTBP can improve engine performance.
-
Emissions: The addition of DTBP to diesel fuel has been found to reduce NOx emissions.[5][6] Reductions in CO and SOx have also been reported.[5]
Comparative Performance Analysis
The following table summarizes the anticipated and documented performance of 2-Methyldecalin in comparison to EHN and DTBP. It is crucial to reiterate that the data for 2-Methyldecalin is inferred from its chemical properties and the behavior of similar compounds.
| Performance Parameter | 2-Methyldecalin (Inferred) | 2-Ethylhexyl Nitrate (EHN) | Di-tert-butyl Peroxide (DTBP) |
| Primary Function | High-Density Fuel Component, Potential Soot Reducer | Cetane Improver | Cetane Improver |
| Cetane Number | Likely lower than base diesel, requiring a cetane improver | Significant Increase[3][4] | Significant Increase |
| Engine Efficiency (BTE) | Potentially improved due to higher energy density | Increased[3] | Improved |
| Fuel Consumption (BSFC) | Potentially reduced | Reduced[3] | Reduced |
| NOx Emissions | Potentially lower due to reduced combustion temperatures | Reduced[3] | Reduced[5][6] |
| CO Emissions | Potentially reduced | Reduced[3] | Reduced[5] |
| HC Emissions | Potentially reduced | Reduced[3] | - |
| Soot (PM) Emissions | Significant potential for reduction[2] | Slight increase possible, but lower than diesel[3] | - |
Experimental Evaluation Protocols
To rigorously evaluate the performance of 2-Methyldecalin as a diesel fuel additive and provide a direct comparison with EHN and DTBP, a series of standardized tests must be conducted. The following protocols are based on established ASTM International standards.
Fuel Blend Preparation and Specification Testing
Objective: To prepare stable diesel fuel blends containing 2-Methyldecalin, EHN, and DTBP at various concentrations and to ensure the blends meet baseline diesel fuel specifications.
Methodology:
-
Blending: Prepare blends of a base diesel fuel (meeting ASTM D975 specifications) with 2-Methyldecalin, EHN, and DTBP at varying volumetric concentrations (e.g., 1%, 2%, 5%, 10%).
-
Homogeneity and Stability: Ensure the blends are homogenous and stable over a range of temperatures.
-
Specification Testing: Test the physical and chemical properties of each blend according to ASTM D975 - Standard Specification for Diesel Fuel Oils .[7][8][9][10] Key parameters to measure include:
-
Flash Point (ASTM D93)
-
Distillation (ASTM D86)
-
Viscosity (ASTM D445)
-
Sulfur Content (ASTM D5453)
-
Density (ASTM D1298)
-
Cetane Number Determination
Objective: To measure the ignition quality of the fuel blends.
Methodology:
-
ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil: [11][12][13] This test utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The compression ratio is varied to determine the ignition delay of the test fuel and compare it to reference fuels with known cetane numbers.
Engine Performance and Emissions Testing
Objective: To evaluate the impact of the additives on engine performance and exhaust emissions under controlled conditions.
Methodology:
-
Engine Setup: Utilize a modern, turbocharged, common-rail direct-injection (CRDI) diesel engine mounted on a dynamometer test bed.
-
Test Cycle: Conduct tests at various steady-state engine speed and load conditions to map the performance and emissions characteristics across the engine's operating range.
-
Performance Data Acquisition: Continuously monitor and record the following parameters:
-
Brake Power and Torque
-
Fuel Flow Rate (to calculate BSFC)
-
In-cylinder pressure (for combustion analysis)
-
-
Emissions Analysis: Use a certified exhaust gas analyzer to measure the concentrations of:
-
NOx
-
CO
-
HC
-
Particulate Matter (Soot) using a smoke meter or a particulate sampler.
-
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive evaluation of 2-Methyldecalin as a diesel fuel additive.
Sources
- 1. 2-Methyldecalin | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D975 - eralytics [eralytics.com]
- 9. ASTM Diesel Fuel Standard Specification - The ANSI Blog [blog.ansi.org]
- 10. paragonlaboratories.com [paragonlaboratories.com]
- 11. ASTM D613 - eralytics [eralytics.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. store.astm.org [store.astm.org]
Navigating the Toxicological Maze: A Comparative Guide to 2-Methyldecalin Isomers
Navigating the Toxicological Maze: A Comparative Guide to 2-Methyldecalin Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's toxicological profile is paramount. This guide delves into the toxicological profiles of the cis- and trans-isomers of 2-Methyldecalin, a saturated bicyclic hydrocarbon. While direct comparative toxicological data on these specific isomers is notably scarce in publicly available literature, this guide will synthesize foundational knowledge from metabolic studies and the toxicological profile of its parent compound, decalin, to provide a scientifically grounded comparative analysis. We will explore how stereochemistry can profoundly influence metabolic fate and, consequently, potential toxicity, highlighting critical data gaps and suggesting avenues for future research.
Introduction: The Significance of Stereochemistry in Toxicology
2-Methyldecalin, or decahydro-2-methylnaphthalene, is a saturated alicyclic hydrocarbon existing as two primary stereoisomers: cis-2-Methyldecalin and trans-2-Methyldecalin. These isomers possess the same chemical formula and connectivity but differ in the spatial arrangement of their fused ring system. While seemingly subtle, this structural difference can lead to divergent metabolic pathways and toxicokinetic profiles, a crucial consideration in safety assessment. This guide will navigate the limited available data to build a comparative toxicological profile, emphasizing the scientific rationale for inferring potential hazards based on metabolic fate and the behavior of structurally related compounds.
The Decisive Role of Metabolism: A Tale of Two Isomers
The most direct comparative data available for 2-methyldecalin isomers lies in their metabolism. Understanding how the body processes these isomers is the first step in predicting their potential for systemic effects.
Metabolic Fate of 2-Methyldecalin Isomers
An early, yet pivotal, study in rabbits demonstrated that both trans- and cis-2-methyldecalin are metabolized and subsequently excreted.[1] Oral administration of either isomer led to an increase in urinary glucuronide content, indicating that the primary metabolic pathway involves oxidation followed by conjugation.[1]
-
trans-2-Methyldecalin was found to be metabolized to either trans-cis-6- or -7-methyl-2-decalol.[1]
-
cis-2-Methyldecalin yielded a 1:1 mixture of cis-6-methyl-2-decalol and cis-7-methyl-2-decalols.[1]
This fundamental difference in the resulting metabolites underscores that the initial hydroxylation, catalyzed by specific hydroxylase enzymes, is stereoselective.[1] This divergence in metabolic products is the cornerstone of why a separate toxicological evaluation for each isomer is essential.
Caption: Metabolic pathways of 2-Methyldecalin isomers in rabbits.
Toxicokinetic Insights from the Parent Compound: Decalin
To further appreciate the impact of stereoisomerism, we can examine the toxicokinetics of the parent compound, decalin. Studies in rats have revealed significant differences in the disposition of cis- and trans-decalin, which directly correlate with observed toxicity.
-
Kidney Accumulation: trans-Decalin was found to accumulate to a greater extent in the kidneys of male rats compared to cis-decalin.[2] This accumulation is linked to the binding of decalin and its metabolites to alpha-2-urinary globulin (α2u-globulin), a low-molecular-weight protein specific to male rats.[2]
-
Metabolite Production: The administration of the individual decalin isomers resulted in different metabolic profiles. More cis-decalone was produced from the cis-isomer, while the trans-isomer led to higher kidney concentrations of trans-decalin complexed with α2u-globulin.[2][3]
These findings from the parent compound strongly suggest that the trans-isomer of an alkylated decalin may have a higher propensity for renal accumulation in male rats, a critical consideration for organ-specific toxicity.
Comparative Toxicological Profile: An Evidence-Based Extrapolation
In the absence of direct studies on 2-methyldecalin isomers, we must infer their potential toxicological profiles by combining the known effects of the parent compound, decalin, with the general properties of saturated hydrocarbon solvents.
Acute Toxicity
No specific LD50 or LC50 data for 2-methyldecalin isomers are available. As with other hydrocarbon solvents like cyclohexane, high concentrations of 2-methyldecalin vapor are expected to cause central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, and incoordination.[4][5] Aspiration into the lungs following ingestion would likely cause chemical pneumonitis.[4]
Irritation and Sensitization
-
Skin Irritation: Saturated hydrocarbons are known to be defatting agents. Prolonged or repeated skin contact with 2-methyldecalin is likely to cause irritation, dryness, and potentially dermatitis.[4]
-
Eye Irritation: Direct contact with the liquid or high vapor concentrations would be expected to cause eye irritation.[4]
-
Sensitization: There is no available data to suggest that 2-methyldecalin or its parent compound are skin sensitizers.
Organ-Specific Toxicity
The primary target organ identified for the parent compound, decalin, is the kidney in male rats.[6][7]
-
Nephrotoxicity (Male Rat Specific): Decalin exposure induces α2u-globulin nephropathy, characterized by the accumulation of hyaline droplets, tubular degeneration, and necrosis.[2][6][7] This mechanism is specific to male rats due to the presence of α2u-globulin and is generally not considered relevant for human risk assessment. However, the fact that trans-decalin shows a greater propensity for this effect highlights a key toxicodynamic difference between the isomers.[2] It is plausible that trans-2-methyldecalin would also be more potent in inducing this male rat-specific effect than its cis counterpart.
-
Hepatotoxicity: In a 90-day inhalation study of decalin, female mice exposed to both 5 and 50 ppm exhibited reversible hepatocellular cytoplasmic vacuolization.[7] This suggests a potential for liver effects, although the relevance to 2-methyldecalin isomers is unknown.
Genotoxicity and Carcinogenicity
-
Genotoxicity: There is a lack of genotoxicity data for 2-methyldecalin isomers. The parent compound, decalin, was negative in Salmonella typhimurium reverse mutation assays.[8] Generally, saturated polycyclic hydrocarbons without reactive functional groups are not considered to be genotoxic.[9][10]
-
Carcinogenicity: Long-term inhalation studies of decalin resulted in an increased incidence of renal tubule tumors in male rats, which was considered secondary to the α2u-globulin nephropathy and thus not relevant to humans.[8] In female mice, there were increases in hepatocellular and uterine tumors.[8] No carcinogenicity studies on 2-methyldecalin isomers have been identified.
Summary of Comparative Toxicological Data
The following table summarizes the available and inferred toxicological data for 2-methyldecalin isomers. It is critical to note that much of this is extrapolated from the parent compound, decalin, and general solvent toxicology.
| Toxicological Endpoint | cis-2-Methyldecalin | trans-2-Methyldecalin | Supporting Evidence & Rationale |
| Metabolism | Hydroxylated to a 1:1 mix of cis-6- and cis-7-methyl-2-decalols, excreted as glucuronides.[1] | Hydroxylated to trans-cis-6- or -7-methyl-2-decalol, excreted as glucuronides.[1] | Direct experimental evidence from a study in rabbits demonstrates stereoselective metabolism.[1] |
| Acute Toxicity (Inhalation) | No data available. Expected to cause CNS depression at high concentrations. | No data available. Expected to cause CNS depression at high concentrations. | Inferred from general solvent toxicology (e.g., cyclohexane).[4][5] |
| Skin/Eye Irritation | No data available. Expected to be an irritant due to defatting properties. | No data available. Expected to be an irritant due to defatting properties. | Inferred from general properties of hydrocarbon solvents.[4] |
| Nephrotoxicity (Male Rat) | No data available. Likely to be less potent than the trans-isomer. | No data available. Likely to be more potent than the cis-isomer. | Extrapolated from toxicokinetic data of decalin isomers, where the trans-isomer accumulates more in the kidney.[2][3] |
| Genotoxicity | No data available. Not expected to be genotoxic. | No data available. Not expected to be genotoxic. | Based on the chemical structure (saturated hydrocarbon) and negative data for the parent compound, decalin.[8] |
| Carcinogenicity | No data available. | No data available. | No studies have been conducted. Studies on the parent compound show tumors secondary to non-human relevant mechanisms (male rat kidney) or in female mice liver/uterus.[8] |
Experimental Protocols
To address the significant data gaps, standardized toxicological testing is required. Below are outlines of key experimental protocols that would be necessary to build a robust toxicological profile for the 2-methyldecalin isomers.
Protocol: In Vivo Metabolism and Toxicokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of cis- and trans-2-methyldecalin and identify potential for bioaccumulation.
Methodology:
-
Animal Model: Sprague-Dawley rats (male and female), 8-10 weeks old.
-
Test Substance Administration: Administer a single dose of radiolabeled (e.g., ¹⁴C) cis- or trans-2-methyldecalin via oral gavage or intravenous injection.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Collect urine and feces over 24 or 48 hours.
-
Tissue Distribution: At the terminal time point, collect major organs (liver, kidney, lung, brain, fat) to assess for distribution and accumulation.
-
Analysis:
-
Quantify total radioactivity in blood, plasma, urine, feces, and tissues using liquid scintillation counting.
-
Profile metabolites in plasma and urine using High-Performance Liquid Chromatography (HPLC) with radiometric detection, followed by mass spectrometry (LC-MS/MS) for structural identification.
-
-
Data Evaluation: Calculate key toxicokinetic parameters (Cmax, Tmax, AUC, half-life) for the parent compound and major metabolites.
Protocol: OECD TG 403 - Acute Inhalation Toxicity Study
Objective: To determine the median lethal concentration (LC50) and assess signs of toxicity following acute inhalation exposure.
Methodology:
-
Animal Model: Wistar rats (5 males, 5 females per group).
-
Exposure: Whole-body exposure to graded concentrations of cis- or trans-2-methyldecalin vapor for a fixed period (typically 4 hours). Include a control group exposed to air only.
-
Observations: Monitor animals for clinical signs of toxicity during and after exposure (e.g., changes in respiration, activity, neurological signs).
-
Post-Exposure Observation: Observe animals for a period of 14 days, recording clinical signs, body weight changes, and any mortality.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
-
Data Evaluation: Determine the LC50 value with confidence intervals using appropriate statistical methods.
Caption: Workflow for an acute inhalation toxicity study.
Conclusion and Future Directions
The toxicological profiles of cis- and trans-2-methyldecalin remain largely uncharacterized through direct experimental data. However, a comparative analysis based on metabolic pathways and the toxicokinetics of the parent compound, decalin, provides a strong scientific basis for anticipating differences. The stereochemistry of the fused ring system clearly dictates metabolic fate, with toxicokinetic studies on decalin suggesting that the trans-isomer may have a higher potential for accumulation in target organs like the male rat kidney.
For researchers and drug development professionals, this analysis underscores a critical principle: stereoisomers cannot be assumed to have identical toxicological profiles. The lack of data for 2-methyldecalin represents a significant knowledge gap. Future research should prioritize standard toxicological assays, including acute toxicity, skin and eye irritation, and genotoxicity, for each isomer individually. Such studies are essential for a comprehensive and accurate risk assessment of these compounds.
References
-
GOV.UK. (n.d.). Cyclohexane - Incident management. Public Health England. Retrieved from [Link]
- Dill, J. A., Fuciarelli, A. F., Lee, K. M., Mellinger, K. M., Chan, P. C., Burka, L. T., & Roycroft, J. H. (2003). Single administration toxicokinetic studies of decalin (decahydronaphthalene) in rats and mice. Toxicological Sciences, 72(2), 210-222.
- Robertson, J. S., & Champion, D. I. (1970). Metabolism of methyldecalins. The Biochemical journal, 119(2), 299–302.
- de Oliveira Galvão, M. F., de Andrade, V. M., & Vargas, V. M. F. (2018). Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil). International journal of environmental research and public health, 15(1), 143.
-
Dalal Institute. (n.d.). Decalins. Retrieved from [Link]
- McDougal, J. N., & Boeniger, M. F. (2018). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. Journal of occupational and environmental medicine, 60(8), 727–733.
- Saillenfait, A. M., Gallissot, F., & Morel, G. (2003). Inhalation developmental toxicity and reproduction studies with cyclohexane. Journal of Applied Toxicology, 23(5), 329-335.
- Elliott, A. J., & Williams, R. T. (1969). The metabolism of cis- and trans-decalin. The Biochemical journal, 115(4), 625–632.
- González-Cano, R. D. C., et al. (2024). A Safer Alternative Bio-Repellent: Targeting Mosquito Odorant-Binding Proteins with Catnip-Derived Nepetalactones from Nepeta cataria Leaves. International Journal of Molecular Sciences, 25(3), 1572.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94249, 2-Methyldecalin. Retrieved from [Link]
- Stoltz, J. H., Nelson, S. D., & Dahm, L. J. (1993). Metabolism of nephrotoxic cis- and trans-decalin in Fischer-344 rats.
- Bingham, E. (1986). Metabolism of methyl n-amyl ketone (2-heptanone) and its binding to DNA of rat liver in vivo and in vitro. Toxicology and applied pharmacology, 86(1), 16-27.
- National Toxicology Program. (2005). NTP toxicology and carcinogenesis studies of decalin (CAS No. 91-17-8) in F344/N rats and B6C3F(1) mice and a toxicology study of decalin in male NBR rats (inhalation studies). National Toxicology Program technical report series, (528), 1–288.
- Matter, B. A., et al. (2024). Relative genotoxicity of polycyclic aromatic hydrocarbons inferred from free energy perturbation approaches. Proceedings of the National Academy of Sciences, 121(37), e2406003121.
- Robinson, M. K. (1989). Methods for Demonstrating Dermal Irritation and Sensitization due to Pesticides.
- Kim, J. C., et al. (2018). Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. Toxicological research, 34(1), 41–49.
- Gaworski, C. L., Leahy, H. F., & Lington, A. W. (1999). A 90-day vapor inhalation toxicity study of decalin. Drug and chemical toxicology, 22(1), 63–75.
-
Office of Environmental Health Hazard Assessment. (n.d.). Decalin. California Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. Metabolism of methyldecalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single administration toxicokinetic studies of decalin (decahydronaphthalene) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of nephrotoxic cis- and trans-decalin in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. in.gov [in.gov]
- 6. NTP toxicology and carcinogenesis studies of decalin (CAS No. 91-17-8) in F344/N rats and B6C3F(1) mice and a toxicology study of decalin in male NBR rats (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 90-day vapor inhalation toxicity study of decalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
Safety & Regulatory Compliance
2-Methyldecalin: Proper Disposal & Handling Procedures
2-Methyldecalin: Proper Disposal & Handling Procedures
This guide outlines the operational protocols for the disposal of 2-Methyldecalin (CAS 2958-76-1) .[1][2] It is designed for researchers and lab managers who require precise, actionable data without ambiguity.[1]
[1][2][3][4][5][6]
Part 1: Executive Safety Assessment
Before initiating any disposal workflow, you must understand the chemical behavior that dictates these protocols. 2-Methyldecalin is not merely an "organic solvent"; it is a bicyclic alkane with specific oxidative risks that differ from linear alkanes.[1]
The Hidden Hazard: Peroxide Formation
While often grouped with general aliphatics, 2-Methyldecalin shares the fused-ring structure of decalin.[1][2] The tertiary carbons at the bridgehead and the methyl-substitution site are susceptible to autoxidation, forming hydroperoxides upon prolonged exposure to air.[1]
-
Mechanism: Radical abstraction of the tertiary hydrogen leads to stable radical intermediates, which react with
to form peroxides. -
Operational Implication: Old or partially evaporated bottles must be tested for peroxides before disposal.[1] Do not distill to dryness.
Hazard Classification Table
| Property | Value / Classification | Implication for Disposal |
| Flash Point | ~57–58°C (135–136°F) | RCRA D001 (Ignitable) .[1][2][3][4] It falls just below the 60°C threshold, classifying it as a hazardous ignitable waste.[1] |
| GHS Toxicity | Skin Corr.[1][2][5][6] 1C; Asp.[1][5][7] Tox. 1 | Corrosive and aspiration hazard.[1][3] Do not dispose of via sink/drain.[1] |
| Reactivity | Peroxidizable (Class B)[2][7] | Must be segregated from strong oxidizers and tested if aged >1 year.[1] |
| Density | 0.88 g/mL | Floats on water; difficult to contain in aqueous spills.[1][2] |
Part 2: Waste Characterization & Segregation
Effective disposal starts at the bench.[1] Mixing 2-Methyldecalin with incompatible streams is the most common cause of waste vendor rejection and lab accidents.[1]
RCRA Waste Coding
Under the US EPA Resource Conservation and Recovery Act (RCRA), 2-Methyldecalin is classified as:
-
D001: Ignitable Characteristic (Flash point < 60°C).[3]
-
Not Listed: It is generally not a P-listed or U-listed waste unless it is an unused commercial chemical product being discarded (in which case, check state-specific listings).[1][2]
Segregation Logic
Use the following logic to determine the correct waste stream.
Figure 1: Decision matrix for segregating 2-Methyldecalin waste streams.
Part 3: Step-by-Step Disposal Protocol
Pre-Disposal Testing (The "Peroxide Check")
If the container has been opened for >12 months or shows crystal formation around the cap:
-
Do not open. Contact EHS immediately.
-
If safe to open: Use a semi-quantitative peroxide test strip (e.g., Quantofix).
-
< 20 ppm: Safe for normal disposal.[1]
-
> 20 ppm: Treat with reducing agent (ferrous sulfate or sodium bisulfite) before bulking.
-
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid low-density plastics which may swell over time.[1]
-
Venting: Use a vented cap (Safety Waste Funnel) if available to prevent pressure buildup from diurnal temperature changes, though 2-Methyldecalin volatility is moderate.[1]
Labeling
The waste tag must explicitly state:
-
Chemical Name: "2-Methyldecalin" (Do not use abbreviations like "2-MD").[1][2]
-
Hazards: "Flammable," "Irritant," "Peroxide Former."[1]
-
Composition: If a mixture, list percentages (e.g., "90% 2-Methyldecalin, 10% Ethanol").
Bulking
-
Pour into the Non-Halogenated Organic Solvent carboy.
-
Grounding: When transferring volumes >4L, ground the receiving vessel to prevent static discharge, as bicyclic alkanes can generate static charge during flow.[1]
Part 4: Spill Response & Emergency Procedures
Minor Spill (< 500 mL):
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves (double glove recommended) and safety goggles.[1]
-
Absorb: Use polypropylene pads or vermiculite.[1] Do not use paper towels (increases flammability surface area).[1]
-
Clean: Wipe area with soap and water to remove oily residue.[1]
-
Dispose: Place absorbent materials in a sealed bag labeled as hazardous waste (Solvent Debris).
Major Spill (> 500 mL) or Heated Release:
-
Evacuate: Vapors are heavier than air and may travel to ignition sources.[1][3]
-
Isolate: Close lab doors.
-
Call EHS: Report "Flammable Liquid Spill."
Figure 2: Workflow for assessing and responding to 2-Methyldecalin spills.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 94249, 2-Methyldecalin. Retrieved from [Link]
-
US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 2-Methyldecalin | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. fishersci.com [fishersci.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-Methyldecalin
Personal protective equipment for handling 2-Methyldecalin
Executive Summary & Scientific Context
2-Methyldecalin is a bicyclic saturated hydrocarbon often utilized as a high-boiling solvent, a diesel fuel surrogate, and a liquid organic hydrogen carrier (LOHC). While chemically stable, its lipophilic nature and physical properties present specific operational risks often underestimated in routine laboratory settings.
The Danger lies in Complacency: Unlike highly volatile solvents (e.g., ether) or corrosive acids, 2-Methyldecalin’s hazards are insidious. It is a combustible liquid (Flash Point ~58–64°C) with a high aspiration hazard due to its low surface tension. This guide prioritizes the prevention of static discharge ignition and long-term dermal exposure.
Physicochemical Hazard Profile
Effective safety protocols rely on understanding the causality of the hazard.
| Property | Value | Operational Implication |
| Flash Point | 58°C – 64°C (136°F – 147°F) | Combustible. Vapors can form explosive mixtures if heated above ~55°C. Requires grounding during transfer. |
| Boiling Point | ~204.6°C | High boiling point means spills do not evaporate quickly, requiring active cleanup (absorbents). |
| Lipophilicity (LogP) | ~4.9 (High) | Rapid Dermal Absorption. It aggressively defats skin, leading to dermatitis and potential systemic toxicity. |
| Viscosity/Surface Tension | Low | Aspiration Hazard (Category 1). If swallowed/vomited, it can instantly enter lungs, causing chemical pneumonia. |
| Electrical Conductivity | Very Low | Static Accumulator. Flowing liquid generates static charge, creating an ignition source for its own vapors. |
Personal Protective Equipment (PPE) Matrix
Directive: Do not default to "standard lab PPE." Select materials based on permeation breakthrough times for aliphatic hydrocarbons.
Glove Selection Logic
CRITICAL WARNING: Latex and Butyl Rubber are NOT recommended.[1] Aliphatic hydrocarbons cause rapid swelling and degradation of these materials.
| Exposure Scenario | Recommended Material | Technical Justification |
| Incidental Splash | Nitrile (Minimum 5 mil) | Excellent resistance to aliphatic hydrocarbons. Provides adequate breakthrough time (>30 mins) for splash cleanup. |
| Prolonged Immersion | Viton® (Fluoroelastomer) | The gold standard for hydrocarbons. Resists swelling and permeation for >480 mins. |
| Alternative (Immersion) | Polyvinyl Alcohol (PVA) | Excellent resistance to organics, but water-soluble .[2] Do not use if the process involves aqueous phases. |
Respiratory & Eye Protection[3][4]
-
Eyes: Chemical Splash Goggles are mandatory. Face shields are required during high-volume transfer (>1L) or heating operations.
-
Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, use a Half-face respirator with Organic Vapor (OV) cartridges (Black label).
Visualization: PPE Decision Logic
Figure 1: Glove selection logic based on exposure duration and material compatibility.
Operational Protocols
A. Transfer & Static Control
Why: 2-Methyldecalin is a static accumulator. The friction of fluid flow can generate a spark sufficient to ignite vapors, especially if the liquid is warm.
-
Engineering Control: Perform all transfers within a certified Chemical Fume Hood .
-
Bonding & Grounding:
-
When transferring >1L between metal containers, attach a bonding wire between the source and receiving vessel.
-
Ground the receiving vessel to an earth ground.
-
-
Flow Rate: Maintain a low flow rate (<1 m/s) to minimize static generation.
-
Splash Prevention: Use a dip tube or pour down the side of the vessel to minimize turbulence and mist generation.
B. Heating & Reaction
Why: The flash point (~60°C) is easily exceeded by standard laboratory hotplates.
-
Closed Systems: Only heat 2-Methyldecalin in closed systems (e.g., reflux setup) equipped with a condenser.
-
Inert Atmosphere: Blanket the reaction vessel with Nitrogen or Argon to displace oxygen, mitigating flammability risk.
-
Temperature Monitoring: Use an internal temperature probe (thermocouple) connected to a feedback-controlled hotplate. Never rely solely on the hotplate dial.
Emergency Response & Disposal
Spill Management Workflow
Minor Spill (<100 mL):
-
Alert nearby personnel.
-
Don Nitrile gloves and goggles.
-
Absorb with polypropylene pads or vermiculite .
-
Place in a sealed container labeled "Hazardous Waste - Organic Debris."
Major Spill (>500 mL or outside hood):
-
Eliminate ignition sources (turn off hotplates/stirrers).
-
Call EHS/Emergency Response.
-
Do not attempt cleanup without organic vapor respiratory protection.
Visualization: Emergency Logic
Figure 2: Decision matrix for spill response based on volume and location.
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Segregation: Keep separate from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.
-
Container: Store in amber glass or high-density polyethylene (HDPE) containers.
-
Labeling: Must include full chemical name ("2-Methyldecalin") and hazard warnings (Flammable, Irritant).
References
-
PubChem. (n.d.). 2-Methyldecalin Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sentinel Laboratories. (2024). The Ultimate Guide to Protective Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
